molecular formula C9H12BrN B1341968 2-(4-Bromophenyl)-N-methylethanamine CAS No. 725683-06-7

2-(4-Bromophenyl)-N-methylethanamine

Cat. No.: B1341968
CAS No.: 725683-06-7
M. Wt: 214.1 g/mol
InChI Key: CJLDHHONSQXJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromophenyl)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromophenyl)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDHHONSQXJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593169
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725683-06-7
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-bromophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Bromophenyl)-N-methylethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis. As a secondary amine, it serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization, for instance, through cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers and professionals in the field. It emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind methodological choices to ensure reproducibility and optimization.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(4-Bromophenyl)-N-methylethanamine involves disconnecting the N-methyl group, identifying the primary amine, 2-(4-bromophenyl)ethanamine, as the key precursor. This precursor can, in turn, be derived from commercially available starting materials such as 4-bromophenylacetic acid or 4-bromobenzyl cyanide through well-established functional group transformations.

Retrosynthesis cluster_precursor_synthesis Precursor Synthesis Routes target 2-(4-Bromophenyl)-N-methylethanamine precursor1 2-(4-Bromophenyl)ethanamine target->precursor1 N-Methylation (e.g., Eschweiler-Clarke) start1 4-Bromophenylacetamide precursor1->start1 Amide Reduction start2 4-Bromophenylacetonitrile precursor1->start2 Nitrile Reduction start_acid 4-Bromophenylacetic Acid start1->start_acid Amidation start_bromide 4-Bromobenzyl Bromide start2->start_bromide Cyanation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Precursor: 2-(4-Bromophenyl)ethanamine

The synthesis of the primary amine precursor is a critical first stage. Two robust and widely applicable methods are presented here, starting from 4-bromophenylacetic acid and 4-bromophenylacetonitrile, respectively.

Method A: From 4-Bromophenylacetic Acid via Amide Reduction

This classic route involves two high-yielding steps: the conversion of a carboxylic acid to a primary amide, followed by its reduction.

Step 1: Synthesis of 2-(4-Bromophenyl)acetamide

The conversion of 4-bromophenylacetic acid to its corresponding amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. A more direct method involves heating the acid with urea or reacting it with a dehydrating agent in the presence of an ammonia source.

Experimental Protocol: Amidation of 4-Bromophenylacetic Acid

  • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate (2-(4-bromophenyl)acetamide) is collected by filtration, washed with cold water to remove ammonium salts, and then with a small amount of cold diethyl ether.

  • The crude product can be recrystallized from ethanol or water to yield a pure white solid.[1][2]

Step 2: Reduction of 2-(4-Bromophenyl)acetamide

The reduction of the primary amide to the corresponding amine is most effectively carried out using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: LiAlH₄ Reduction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-(4-bromophenyl)acetamide (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2-(4-bromophenyl)ethanamine, which can be purified by vacuum distillation.

Reagent/ParameterAmidationAmide Reduction
Starting Material 4-Bromophenylacetic Acid2-(4-Bromophenyl)acetamide
Key Reagents SOCl₂, NH₃ (or NH₄OH)LiAlH₄, THF
Stoichiometry (eq) 1.0 (Acid), 1.2 (SOCl₂)1.0 (Amide), 1.5-2.0 (LiAlH₄)
Temperature Reflux, then 0 °C to RT0 °C to Reflux
Typical Yield > 90%80-90%
Method B: From 4-Bromobenzyl Cyanide (Reduction of a Nitrile)

This alternative pathway involves the reduction of 4-bromophenylacetonitrile, which is readily prepared from 4-bromobenzyl bromide.[3] This method is often preferred in industrial settings due to the availability of the starting materials and the efficiency of the reduction step.[4][5]

Experimental Protocol: Nitrile Reduction

  • In a manner similar to the amide reduction, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to a stirred suspension of LiAlH₄ (1.0-1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and perform a Fieser workup as described in the amide reduction protocol.

  • Isolate the product from the organic phase. The resulting 2-(4-bromophenyl)ethanamine is typically of high purity but can be further purified by vacuum distillation if necessary.

Part II: N-Methylation of 2-(4-Bromophenyl)ethanamine

With the primary amine precursor in hand, the final step is the introduction of a single methyl group onto the nitrogen atom.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a premier method for the N-methylation of primary and secondary amines.[6] It utilizes an excess of formaldehyde and formic acid to achieve methylation, with the reaction conveniently stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[6]

Mechanism and Rationale

The reaction proceeds via reductive amination. The primary amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide, which drives the reaction to completion.[7][8] For primary amines, this process can occur twice to yield the dimethylated product, but for mono-methylation, controlling the stoichiometry is key, although the second methylation is typically slower.

Eschweiler_Clarke cluster_info Key Steps amine 2-(4-Bromophenyl)ethanamine iminium Iminium Ion Intermediate amine->iminium + CH₂O, - H₂O formaldehyde Formaldehyde (CH₂O) product 2-(4-Bromophenyl)-N-methylethanamine iminium->product + HCOOH (Hydride Source) formic_acid Formic Acid (HCOOH) formic_acid->product co2 CO₂ product->co2 info1 1. Iminium ion formation info2 2. Hydride transfer from formic acid

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation

  • To a round-bottom flask, add 2-(4-bromophenyl)ethanamine (1.0 eq) and formic acid (approx. 2.0-2.5 eq, ~90% aqueous solution).

  • Cool the mixture in an ice bath and add formaldehyde (approx. 1.1-1.5 eq, ~37% aqueous solution) dropwise with stirring.

  • After the addition, attach a reflux condenser and heat the mixture gently in a water bath at 80-100 °C for 6-12 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture and make it basic (pH > 10) by the careful addition of a concentrated NaOH or KOH solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude 2-(4-Bromophenyl)-N-methylethanamine can be purified by vacuum distillation.

Causality and Field Insights

  • Excess Reagents: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion.[6]

  • Temperature Control: The reaction is heated to facilitate both the iminium ion formation and the hydride transfer from formic acid.

  • Side Reactions: For β-arylethylamines like the substrate , a potential side reaction is the Pictet-Spengler cyclization, which can form a tetrahydroisoquinoline derivative under acidic conditions.[9] However, the conditions of the Eschweiler-Clarke reaction generally favor the desired methylation.

Method 2: Reductive Amination with Sodium Borohydride

A milder alternative to the Eschweiler-Clarke reaction involves forming the imine with formaldehyde and then reducing it in situ with a less aggressive reducing agent like sodium borohydride (NaBH₄).[10][11] This method is often preferred when other functional groups sensitive to hot acid are present in the molecule.

Experimental Protocol: NaBH₄ Reductive Amination

  • Dissolve 2-(4-bromophenyl)ethanamine (1.0 eq) in methanol in a round-bottom flask.

  • Add aqueous formaldehyde (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, keeping the temperature below 10 °C to control the exothermic reaction and hydrogen evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to destroy any remaining borohydride.

  • Make the solution basic with NaOH and extract the product with an organic solvent as described in the Eschweiler-Clarke protocol.

  • Purify the final product by vacuum distillation.

ParameterEschweiler-ClarkeNaBH₄ Reductive Amination
Reagents Formaldehyde, Formic AcidFormaldehyde, NaBH₄
Solvent None (reagents act as solvent)Methanol
Temperature 80-100 °C0 °C to Room Temperature
Reducing Agent Formic AcidSodium Borohydride
Workup Basification, ExtractionQuench, Basification, Extraction
Key Advantage High yield, no external solventMilder conditions

Conclusion

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine is reliably achieved through a two-stage process. The initial preparation of the key precursor, 2-(4-bromophenyl)ethanamine, can be efficiently accomplished either by the reduction of 2-(4-bromophenyl)acetamide (derived from the corresponding carboxylic acid) or by the reduction of 4-bromophenylacetonitrile. For the subsequent N-methylation step, the Eschweiler-Clarke reaction stands out as a robust and high-yielding method. For substrates requiring milder conditions, reductive amination using sodium borohydride offers an excellent alternative. The choice of pathway will ultimately depend on the availability of starting materials, scale of the reaction, and the presence of other functional groups in more complex substrates.

References

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

  • PubChem. p-Bromophenethylamine. Available at: [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Google Patents. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • PMC. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. The Leuckart Reaction. Available at: [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available at: [Link]

  • Pearson. Alkylation of the following compound with methyl iodide under two... Available at: [Link]

  • arizona.edu. studies on the leuckart reaction. Available at: [Link]

  • YouTube. Reductive Amination. Available at: [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Amines. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]

  • Journal of the Chemical Society C. A rapid method of N-alkylation of amines. Available at: [Link]

  • mdpi-res.com. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. Available at: [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Available at: [Link]

  • Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Available at: [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available at: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]

Sources

Spectroscopic Characterization of 2-(4-Bromophenyl)-N-methylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the synthetic compound 2-(4-Bromophenyl)-N-methylethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and purity assessment. By integrating foundational principles with field-proven insights, we will explore the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy profiles of this compound.

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine derivative. The structural characterization of such molecules is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the target compound. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the connectivity of atoms, the chemical environment of various functional groups, and the overall molecular formula. This guide will detail the expected spectroscopic data for 2-(4-Bromophenyl)-N-methylethanamine and the rationale behind the interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 2-(4-Bromophenyl)-N-methylethanamine is presented below, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 2-(4-Bromophenyl)-N-methylethanamine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 2-(4-Bromophenyl)-N-methylethanamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation and Expected Fragmentation

The molecular formula of 2-(4-Bromophenyl)-N-methylethanamine is C₉H₁₂BrN. The presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Ion Structure/FragmentInterpretation
213/215[C₉H₁₂⁷⁹BrN]⁺• / [C₉H₁₂⁸¹BrN]⁺•Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine.
184/186[C₈H₉⁷⁹Br]⁺• / [C₈H₉⁸¹Br]⁺•Loss of the N-methylethanamine side chain via benzylic cleavage.
170/172[C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺Tropylium ion formation after benzylic cleavage.
44[C₂H₆N]⁺α-cleavage of the ethylamine side chain, a characteristic fragment for N-methylamines.

The most characteristic fragmentation pathway for phenethylamines is the benzylic cleavage, leading to a stable benzylic cation. For 2-(4-Bromophenyl)-N-methylethanamine, this would result in the loss of the CH₂-N(H)CH₃ radical. Another significant fragmentation is the α-cleavage adjacent to the nitrogen atom, which is a hallmark of amines and would produce an ion at m/z 44.[1]

M [C9H12BrN]+• m/z 213/215 F1 [C8H9Br]+• m/z 184/186 M->F1 Benzylic Cleavage F2 [C2H6N]+ m/z 44 M->F2 α-Cleavage

Caption: Key fragmentation pathways of 2-(4-Bromophenyl)-N-methylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is chemically inert and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: A standard proton experiment is run to obtain the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.[2]

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the N-methylethanamine side chain.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~7.40Doublet2HAr-H (ortho to Br)Deshielded by the electron-withdrawing bromine atom.
~7.10Doublet2HAr-H (meta to Br)Shielded relative to the ortho protons.
~2.80Triplet2H-CH₂-ArBenzylic protons, coupled to the adjacent methylene group.
~2.70Triplet2H-CH₂-NMethylene protons adjacent to the nitrogen, coupled to the benzylic protons.
~2.45Singlet3HN-CH₃Methyl protons on the nitrogen atom.
~1.50Broad Singlet1HN-HThe chemical shift of the N-H proton can be variable and the peak is often broad due to quadrupole broadening and exchange.
¹³C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~138Ar-C (quaternary, C-Br)The carbon attached to bromine is deshielded.
~131Ar-CH (ortho to Br)Aromatic carbons.
~130Ar-CH (meta to Br)Aromatic carbons.
~120Ar-C (quaternary, C-CH₂)The ipso-carbon attached to the ethylamine chain.
~53-CH₂-NCarbon adjacent to the electronegative nitrogen atom.
~36-CH₂-ArBenzylic carbon.
~34N-CH₃N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

  • Spectrum Generation: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Expected Absorptions

The IR spectrum of 2-(4-Bromophenyl)-N-methylethanamine will exhibit characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-Br bonds.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
~3300Medium, broadN-H stretchSecondary amine
3100-3000MediumC-H stretchAromatic
2950-2800Medium-StrongC-H stretchAliphatic (CH₂ and CH₃)
~1600, ~1490Medium-StrongC=C stretchAromatic ring
~1100StrongC-N stretchAmine
~820StrongC-H bend (out-of-plane)1,4-disubstituted aromatic
~600-500Medium-StrongC-Br stretchAryl bromide

The presence of a broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretches for the aromatic and aliphatic portions of the molecule will appear just above and below 3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1490 cm⁻¹. A strong band around 820 cm⁻¹ would confirm the 1,4-disubstitution pattern of the benzene ring.

cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy MS_Data Molecular Ion (m/z 213/215) Fragmentation Pattern H_NMR ¹H NMR: Aromatic & Aliphatic Protons C_NMR ¹³C NMR: Unique Carbon Signals IR_Data Functional Group Absorptions (N-H, C-H, C=C, C-Br) Molecule 2-(4-Bromophenyl)-N-methylethanamine Molecule->MS_Data Molecule->H_NMR Molecule->C_NMR Molecule->IR_Data

Caption: Logical relationship of spectroscopic data to the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-Bromophenyl)-N-methylethanamine through mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the molecule. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and structurally related compounds. Adherence to the described experimental protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are essential for ensuring the scientific integrity of any chemical research or development program.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Theoretical properties of 2-(4-Bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 2-(4-Bromophenyl)-N-methylethanamine

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine, a class of organic compounds renowned for its profound impact on neurochemistry and pharmacology. The core phenethylamine structure is the backbone for numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive substances and therapeutic agents.[1] This guide provides a comprehensive theoretical analysis of 2-(4-Bromophenyl)-N-methylethanamine, a molecule that combines the foundational phenethylamine scaffold with two key chemical modifications: N-methylation and para-bromination.

The addition of a methyl group to the amine (N-methylation) is a common strategy in drug design to modulate pharmacological activity, often affecting potency, metabolic stability, and selectivity for monoamine transporters.[2] Similarly, halogenation of the phenyl ring, in this case with a bromine atom at the 4-position, can significantly alter a molecule's binding affinity for various receptors, particularly serotonergic targets.[3] The well-known psychedelic compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) highlights the potential for a 4-bromo substituent to impart significant central nervous system activity.[3][4]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It will explore the compound's computed physicochemical properties, propose a viable synthetic route with detailed protocols, predict its analytical characteristics, and delve into its theoretical pharmacological profile based on established structure-activity relationships (SAR). The insights herein are intended to provide a robust foundation for future empirical investigation of this novel research chemical.

Caption: 2D Structure of 2-(4-Bromophenyl)-N-methylethanamine.

Physicochemical and Molecular Properties

The theoretical physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties for 2-(4-Bromophenyl)-N-methylethanamine have been computed and are summarized below.[5]

PropertyValueSource
Molecular Formula C₉H₁₂BrNPubChem[5]
Molecular Weight 214.10 g/mol PubChem[5]
Exact Mass 213.01531 DaPubChem[5]
XLogP3-AA 2.4PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 3PubChem[5]
Topological Polar Surface Area 12 ŲPubChem[5]
Complexity 97.7PubChem[5]

Interpretation for Drug Development:

  • Lipophilicity (XLogP3-AA): The XLogP value of 2.4 suggests a moderate degree of lipophilicity. This value is within the range often associated with compounds capable of crossing the blood-brain barrier (BBB), a critical prerequisite for central nervous system activity.

  • Molecular Weight: At 214.10 g/mol , the molecule adheres to Lipinski's rule of five (<500 Da), indicating a favorable size for oral bioavailability.

  • Polar Surface Area (TPSA): A TPSA of 12 Ų is very low, further strengthening the hypothesis that this molecule can readily penetrate the BBB and access CNS targets.

  • Hydrogen Bonding: With one hydrogen bond donor and one acceptor, the molecule has limited capacity for hydrogen bonding, consistent with its lipophilic character.

Synthesis and Characterization

Synthesis_Workflow Start 2-(4-bromophenyl)ethylamine (Precursor) Step1 Reductive Amination Start->Step1 Reagents Formaldehyde (CH₂O) Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagents->Step1 1. Workup Aqueous Workup & Extraction Step1->Workup 2. Purification Column Chromatography (Silica Gel) Workup->Purification 3. Product 2-(4-Bromophenyl)-N-methylethanamine (Final Product) Purification->Product 4. Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of 2-(4-bromophenyl)ethylamine using formaldehyde as the carbon source and sodium borohydride as the reducing agent.

Causality Statement: Reductive amination is a highly efficient and widely used method for forming amines. It proceeds via the in-situ formation of an imine (or iminium ion) from the reaction of the primary amine with formaldehyde, which is then immediately reduced by a mild hydride agent like sodium borohydride to the secondary amine. Methanol is chosen as a solvent due to its ability to dissolve all reactants and its compatibility with the reducing agent.

  • Reaction Setup:

    • To a solution of 2-(4-bromophenyl)ethylamine (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add aqueous formaldehyde (37% solution, 1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction of the reducing agent.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. The slow addition prevents an uncontrolled reaction rate.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours to ensure complete reduction.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add more water and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). The organic solvent will selectively dissolve the product, separating it from inorganic salts.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, should effectively separate the product from any unreacted starting material or impurities.

Predicted Analytical Characterization

The identity and purity of the synthesized 2-(4-Bromophenyl)-N-methylethanamine would be confirmed using standard spectroscopic methods.

TechniqueExpected Results
¹H-NMR - Aromatic Protons: Two doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Ethyl Chain Protons: Two multiplets (or triplets) corresponding to the two CH₂ groups, likely in the ~2.5-3.0 ppm range. - N-Methyl Protons: A singlet at ~2.4 ppm integrating to 3 hydrogens. - N-H Proton: A broad singlet, which may be exchangeable with D₂O.
¹³C-NMR - Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), with the carbon attached to bromine showing a distinct chemical shift. - Ethyl Chain Carbons: Two signals in the aliphatic region. - N-Methyl Carbon: One signal in the aliphatic region (~30-40 ppm).
Mass Spec (ESI+) - [M+H]⁺: Expected molecular ion peak at m/z 214.02 and 216.02, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1).
IR Spectroscopy - N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ (characteristic of a secondary amine). - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1600 and 1480 cm⁻¹. - C-Br Stretch: A strong peak in the fingerprint region, typically 600-500 cm⁻¹.

Theoretical Pharmacological Profile

Disclaimer: The following pharmacological profile is entirely theoretical and speculative. It is derived from structure-activity relationships of analogous compounds and requires empirical validation through in-vitro and in-vivo studies.

The pharmacological activity of 2-(4-Bromophenyl)-N-methylethanamine is likely to be dominated by its interaction with monoaminergic systems in the central nervous system.

Basis for CNS Activity
  • Phenethylamine Core: The phenethylamine skeleton is a privileged scaffold for interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs), particularly trace amine-associated receptors (TAARs) and serotonin (5-HT) receptors.[1]

  • N-Methyl Group: The presence of an N-methyl group, as seen in endogenous adrenaline and illicit substances like methamphetamine, often increases metabolic resistance to monoamine oxidase (MAO).[2] This can prolong the compound's half-life and enhance its activity at monoamine transporters, potentially shifting its profile towards that of a releasing agent or reuptake inhibitor.

  • 4-Bromo Substituent: Halogenation at the para-position of the phenyl ring is a key feature of several potent serotonergic compounds. The bromine atom, being electron-withdrawing and lipophilic, can enhance binding affinity and selectivity, particularly for 5-HT receptor subtypes like 5-HT₂ₐ and 5-HT₂꜀. The potent psychedelic activity of 2C-B is largely attributed to its action as a 5-HT₂ₐ receptor agonist.[3]

Hypothesized Mechanism of Action

Given its structural features, 2-(4-Bromophenyl)-N-methylethanamine could theoretically act through one or more of the following mechanisms:

  • Serotonin Releasing Agent: It may function as a substrate for the serotonin transporter (SERT), leading to reverse transport and the release of serotonin into the synaptic cleft, similar to MDMA.

  • 5-HT₂ₐ Receptor Agonist: The 4-bromo moiety suggests a strong possibility of direct agonism at the 5-HT₂ₐ receptor. This is the primary mechanism for classic psychedelic hallucinogens. Activation of this receptor initiates a downstream signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂ₐ Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ligand 2-(4-Bromophenyl) -N-methylethanamine Ligand->Receptor Binds & Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (Neuronal Excitability) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Hypothetical signaling cascade following 5-HT₂ₐ receptor activation.

Safety and Toxicological Considerations

Based on GHS classifications from supplier data, the compound is predicted to be hazardous.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Beyond these immediate hazards, any compound with potential psychoactive properties carries a risk of abuse and neurotoxicity. If its activity mirrors that of other serotonin-releasing agents or potent 5-HT₂ₐ agonists, it would warrant classification as a controlled substance.[4]

Conclusion

2-(4-Bromophenyl)-N-methylethanamine presents as a molecule of significant interest for neuropharmacological research. Its theoretical physicochemical properties suggest excellent potential for CNS penetration. Based on its structural similarity to known monoaminergic agents, it is hypothesized to act as either a serotonin-releasing agent or a direct agonist at serotonin receptors, particularly the 5-HT₂ₐ subtype.

This guide has outlined a clear and feasible synthetic pathway via reductive amination and has predicted the key analytical data points required for its characterization. The speculative pharmacological profile provides a logical framework for initial biological screening. Future research should focus on the empirical validation of these theories, beginning with its chemical synthesis and purification, followed by in-vitro binding and functional assays to determine its affinity and efficacy at key CNS targets. Such studies will be essential to fully elucidate the scientific and therapeutic potential of this novel phenethylamine derivative.

References

  • Wikipedia. (n.d.). 2C-B. Retrieved from Wikipedia. [Link]

  • Pazderski, D., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). [2-(4-bromophenyl)ethyl]dimethylamine. [Link]

  • PubChem. (n.d.). amine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • PubChem. (n.d.). N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-n,n-dimethyl-, hydrochloride. [Link]

  • Ahmed, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • ResearchGate. (2016). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N,N-Dimethylation of 2-(4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-bromophenyl)ethylamine is a key synthetic intermediate in medicinal chemistry and materials science. Its N,N-dimethylated analogue, N,N-dimethyl-2-(4-bromophenyl)ethylamine, often serves as a crucial precursor for pharmacologically active compounds and specialized polymers. The introduction of the dimethylamino group significantly alters the molecule's polarity, basicity, and biological activity. This guide provides a comprehensive overview of the experimental protocols for the exhaustive N-methylation of 2-(4-bromophenyl)ethylamine, focusing on practical laboratory-scale synthesis. We will explore two primary, reliable methods: the classical Eschweiler-Clarke reaction and modern reductive amination techniques. This document is designed to offer not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Comparative Overview of N-Methylation Strategies

The selection of a methylation strategy depends on factors such as scale, available reagents, and sensitivity of the substrate to reaction conditions. For the exhaustive methylation of a primary amine like 2-(4-bromophenyl)ethylamine, methods that prevent the formation of quaternary ammonium salts are highly preferred.

MethodReagentsAdvantagesDisadvantagesTypical Yields
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidHigh yields, cost-effective, no quaternary salt formation[1][2], simple work-up.High temperatures, use of corrosive formic acid, potential for side reactions (e.g., Pictet-Spengler).85-95%
Reductive Amination Formaldehyde, Sodium Borohydride (or other hydrides)Milder conditions, high chemoselectivity[3], avoids strong acids.More expensive reagents, potential for over-reduction if not controlled, requires careful stoichiometry.70-90%
Direct Alkylation Methyl Iodide, Base-Prone to over-alkylation leading to quaternary ammonium salts, difficult to control for dimethylation.Variable

Method 1: The Eschweiler-Clarke Reaction

This classical method is a robust and high-yielding procedure for the N,N-dimethylation of primary amines.[1][4]

Principle and Mechanism

The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl groups and formic acid acts as the reducing agent.[1][2] The reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion. This ion is then reduced by formic acid, which transfers a hydride and releases carbon dioxide, driving the reaction to completion.[2] This process is repeated to achieve the tertiary amine. A key advantage is that the reaction stops at the tertiary amine stage, as it can no longer form an iminium ion with formaldehyde.[1]

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation R-NH2 R-NH₂ Iminium1 [R-N⁺H=CH₂] R-NH2->Iminium1 + CH₂O, - H₂O HCHO1 CH₂O R-NHMe R-NHCH₃ Iminium1->R-NHMe + HCOOH HCOOH1 HCOOH CO2_1 CO₂ R-NHMe_in R-NHCH₃ R-NHMe->R-NHMe_in Iminium2 [R-N⁺(CH₃)=CH₂] R-NHMe_in->Iminium2 + CH₂O, - H₂O HCHO2 CH₂O R-NMe2 R-N(CH₃)₂ Iminium2->R-NMe2 + HCOOH HCOOH2 HCOOH CO2_2 CO₂

Caption: Mechanism of Eschweiler-Clarke N,N-dimethylation.
Expert Insight: The Pictet-Spengler Side Reaction

For β-arylethylamines, a potential side reaction under the acidic conditions of the Eschweiler-Clarke reaction is the Pictet-Spengler cyclization.[5][6] This involves the intramolecular cyclization of an iminium ion intermediate onto the electron-rich aromatic ring to form a tetrahydroisoquinoline. While the 4-bromo substituent slightly deactivates the ring, this possibility should be considered. Using a moderate reaction temperature and ensuring a sufficient excess of formic acid can help to favor the desired reductive methylation over cyclization.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N,N-dimethylation of phenylethylamines.

Materials and Reagents:

  • 2-(4-bromophenyl)ethylamine (1.0 eq)

  • Aqueous formaldehyde (37 wt. % in H₂O, ~2.5 eq)

  • Formic acid (98-100%, ~2.5 eq)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)ethylamine (e.g., 10.0 g, 50.0 mmol).

  • Add aqueous formaldehyde solution (e.g., 10.1 mL, 125 mmol).

  • With stirring, slowly add formic acid (e.g., 4.7 mL, 125 mmol) to the mixture. The addition is exothermic and may cause bubbling (CO₂ evolution).

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (See Reaction Monitoring section below).

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 11 by the slow addition of 2 M NaOH solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(4-bromophenyl)ethylamine.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Method 2: Reductive Amination with Sodium Borohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction, avoiding high temperatures and strong acids.

Principle and Mechanism

This is a one-pot reaction that combines imine formation and reduction.[3][7] The primary amine and formaldehyde react to form an iminium ion in situ, which is then immediately reduced by sodium borohydride (NaBH₄) to the corresponding amine.[3][7] Using an excess of formaldehyde and NaBH₄ ensures the reaction proceeds to the tertiary amine. The choice of solvent is crucial; protic solvents like methanol or ethanol are commonly used as they facilitate both imine formation and the borohydride reduction.

Reductive_Amination_Workflow Start 2-(4-bromophenyl)ethylamine + Formaldehyde (excess) Imine_Formation In situ Imine/ Iminium Ion Formation Start->Imine_Formation in MeOH Reduction Reduction with NaBH₄ Imine_Formation->Reduction Immediate Product N,N-dimethyl-2-(4-bromophenyl)ethylamine Reduction->Product

Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol

Materials and Reagents:

  • 2-(4-bromophenyl)ethylamine (1.0 eq)

  • Aqueous formaldehyde (37 wt. % in H₂O, ~3.0 eq)

  • Sodium borohydride (NaBH₄, ~2.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (e.g., 5.0 g, 25.0 mmol) in methanol (100 mL).

  • Add aqueous formaldehyde solution (e.g., 6.1 mL, 75.0 mmol) to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (e.g., 2.36 g, 62.5 mmol) in small portions. Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench any remaining NaBH₄.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography as needed.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

Monitoring the reaction is crucial for determining completion and identifying potential side products.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate) with a small amount of triethylamine (~1%) to prevent tailing of the amines on the silica plate.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization:

    • UV Light (254 nm): The aromatic ring will show a dark spot.

    • Ninhydrin Stain: The primary amine starting material will produce a prominent colored spot (typically pink or purple) upon heating. The tertiary amine product will not react with ninhydrin. This provides a clear indication of the consumption of the starting material.

    • Potassium Permanganate (KMnO₄) Stain: Both the starting material and the product are oxidizable and will appear as yellow/brown spots on a purple background.

Characterization of N,N-dimethyl-2-(4-bromophenyl)ethylamine

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (CDCl₃):

      • ~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

      • ~7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.

      • ~2.7-2.8 ppm (m, 2H): Methylene group adjacent to the aromatic ring (-CH₂-Ar).

      • ~2.5 ppm (m, 2H): Methylene group adjacent to the nitrogen (-CH₂-N).

      • ~2.3 ppm (s, 6H): The two methyl groups on the nitrogen (-N(CH₃)₂).

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (CDCl₃):

      • ~139 ppm: Aromatic C-Br.

      • ~131 ppm: Aromatic CH ortho to bromine.

      • ~130 ppm: Aromatic CH meta to bromine.

      • ~120 ppm: Quaternary aromatic carbon attached to the ethyl group.

      • ~60 ppm: Methylene carbon adjacent to nitrogen (-CH₂-N).

      • ~45 ppm: Methyl carbons (-N(CH₃)₂).

      • ~34 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

  • Mass Spectrometry (MS):

    • Expected [M]⁺: m/z ~227 and ~229 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-(4-bromophenyl)ethylamine: Can be corrosive and cause skin and eye irritation. Handle with care.

  • Formaldehyde: Is a known carcinogen and a potent irritant to the eyes, nose, and respiratory tract.[4] Use only in a fume hood and avoid inhalation of vapors.

  • Formic Acid: Is highly corrosive and can cause severe skin and eye burns. Handle with extreme care.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and in a controlled manner.

References

  • Mereyala, H. B., & Reddy, G. V. (1986). A convenient method for the synthesis of N,N-dialkyl-β-phenylethylamines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025).
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Retrieved from [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Retrieved from [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Retrieved from [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-N-methylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the mechanistic origins of key byproducts and provide actionable, field-tested strategies for their mitigation and elimination.

Overview of Synthetic Challenges

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine, a secondary amine, appears straightforward but is often complicated by the formation of closely related impurities. These byproducts can arise from the primary synthetic route—reductive amination—or be carried over from the synthesis of its precursors. Effective troubleshooting requires a deep understanding of the reaction mechanisms at play.

This guide is structured in a question-and-answer format to directly address the most pressing issues observed in the laboratory.

Section 1: Troubleshooting the Reductive Amination Pathway

Reductive amination of 4-bromophenylacetone with methylamine is the most common and direct route. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. However, several side reactions can compete with this primary pathway.

Ketone 4-Bromophenylacetone Imine N-methylimine (Intermediate) Ketone->Imine + Methylamine - H2O Alcohol 1-(4-Bromophenyl)propan-2-ol (Over-reduction Byproduct) Ketone->Alcohol + Reducing Agent (competing reaction) Amine Methylamine (CH3NH2) Amine->Imine Reducer Reducing Agent (e.g., NaBH3CN, H2/Pd) Product 2-(4-Bromophenyl)-N-methylethanamine (Desired Product) Reducer->Product Reducer->Alcohol Imine->Product + Reducing Agent Tertiary_Amine N,N-Dimethylated Amine (Over-alkylation Byproduct) Product->Tertiary_Amine + Imine Intermediate or Contaminants cluster_0 Troubleshooting Workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR). Check_Purity Is Desired Product the Major Component? Start->Check_Purity Byproduct_ID Identify Major Byproduct(s) Check_Purity->Byproduct_ID No Purify Purify by Column Chromatography or Distillation/Recrystallization. Check_Purity->Purify Yes Alcohol_Check Byproduct is Alcohol (1-(4-Br-Ph)-propan-2-ol)? Byproduct_ID->Alcohol_Check Tertiary_Check Byproduct is Tertiary Amine (N,N-dimethyl)? Alcohol_Check->Tertiary_Check No Sol_Alcohol Root Cause: Ketone Over-reduction. Solution: 1. Use NaBH3CN or STAB. 2. Control pH to 4-6. 3. Pre-form imine before adding reducer. Alcohol_Check->Sol_Alcohol Yes Isomer_Check Byproduct is Isomer (e.g., 2-Br or 3-Br)? Tertiary_Check->Isomer_Check No Sol_Tertiary Root Cause: Over-alkylation. Solution: 1. Use excess methylamine (2-5 eq). 2. Use ketone as limiting reagent. 3. Consider two-step synthesis. Tertiary_Check->Sol_Tertiary Yes Sol_Isomer Root Cause: Impure Starting Material. Solution: 1. Analyze purity of 4-bromophenylacetone. 2. Purify starting material before reaction. 3. Source higher purity reagents. Isomer_Check->Sol_Isomer Yes Sol_Alcohol->Purify Sol_Tertiary->Purify Sol_Isomer->Purify

Technical Support Center: Troubleshooting HPLC Separation of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of halogenated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation of these compounds. Phenethylamines, as basic compounds, are notoriously prone to poor peak shape and resolution in reversed-phase HPLC. The addition of halogen substituents introduces further complexity, affecting the hydrophobicity, polarity, and potential for secondary interactions with the stationary phase.

This resource provides in-depth troubleshooting guidance in a practical question-and-answer format, grounded in the principles of chromatographic science. Here, you will find not just solutions, but the underlying causality to empower you to make informed decisions in your method development and troubleshooting endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

    • Why are my halogenated phenethylamine peaks tailing severely?

    • I'm seeing poor resolution between my halogenated phenethylamine analogues. How can I improve it?

    • My retention times are drifting. What are the likely causes?

    • Why do I observe split or broad peaks for my analytes?

    • How does the type of halogen (F, Cl, Br, I) affect the retention time?

  • Method Development Strategies

    • Systematic Approach to Method Development for Halogenated Phenethylamines.

  • Advanced Topics: Chiral Separations

    • How do I separate the enantiomers of a chiral halogenated phenethylamine?

  • Experimental Protocols

    • Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds.

    • Protocol 2: Column Screening Strategy for Halogenated Phenethylamines.

  • References

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common problems encountered during the HPLC analysis of halogenated phenethylamines.

Q1: Why are my halogenated phenethylamine peaks tailing severely?

A1: The primary cause of peak tailing for basic compounds like phenethylamines is secondary interactions with the stationary phase.

  • Mechanism of Tailing: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻). The basic amine functional group of your phenethylamine will be protonated (R-NH₃⁺) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanates, in addition to the desired hydrophobic interactions with the C18 phase. This secondary ionic interaction is strong and leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][2][3]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed step1 step1 start->step1 step2_yes Lower Mobile Phase pH Use a buffer with pKa ~ desired pH.[1][3] step1->step2_yes Yes step2_no Consider Other Causes step1->step2_no No step3_yes Add a Competing Base e.g., Triethylamine (TEA) at ~5 mM.[3] step2_yes->step3_yes If tailing persists step6_no Check for Column Overload Dilute sample and re-inject. step2_no->step6_no step4_yes Use a Modern, High-Purity, End-Capped Column Minimizes accessible silanols. step3_yes->step4_yes For further improvement step5_yes Alternative Stationary Phase Consider Phenyl-Hexyl or PFP columns.[4] step4_yes->step5_yes If selectivity is also an issue step7_no Inspect for System Voids Check connections and column inlet. step6_no->step7_no

    Caption: Troubleshooting workflow for peak tailing.

  • Solutions in Detail:

    • Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups will be protonated (Si-OH) and thus neutral. This minimizes the ionic interaction with the protonated amine, leading to a more symmetrical peak shape. Use a buffer with a pKa within +/- 1 unit of your target pH for stable results.[1][3]

    • Add a Competing Base: Introducing a small, basic molecule like triethylamine (TEA) into the mobile phase can help to saturate the active silanol sites. The TEA will preferentially interact with the silanols, effectively shielding your analyte from these secondary interactions. However, be aware that TEA can shorten column lifetime.[3]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the residual silanols. These columns are less prone to causing peak tailing with basic compounds.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

Q2: I'm seeing poor resolution between my halogenated phenethylamine analogues. How can I improve it?

A2: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. Selectivity is often the most powerful tool.

  • Understanding the Factors: Resolution is a function of three parameters:

    • Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. This is influenced by the mobile phase composition and the stationary phase chemistry.

    • Efficiency (N): A measure of the column's ability to produce narrow peaks. This is related to the column length, particle size, and flow rate.

    • Retention Factor (k): How long an analyte is retained on the column.

  • Strategies for Improving Resolution:

StrategyActionRationale
Optimize Selectivity Change the organic modifier (e.g., acetonitrile vs. methanol).Acetonitrile can engage in π-π interactions, which may affect the retention of aromatic compounds differently than methanol. This can alter the elution order and improve separation.
Modify the mobile phase pH.Changing the ionization state of your phenethylamines can alter their hydrophobicity and interaction with the stationary phase, thus affecting selectivity.
Change the stationary phase.A standard C18 column separates primarily based on hydrophobicity. For halogenated aromatics, consider a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. These phases offer alternative separation mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which can be highly effective for structurally similar halogenated compounds.[1][2][4][5][6][7]
Increase Efficiency Use a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm).Smaller particles lead to more efficient packing and narrower peaks, which can improve resolution. Be aware that this will increase backpressure.
Use a longer column.A longer column provides more theoretical plates, leading to better separation, but at the cost of longer analysis times and higher solvent consumption.
Optimize the flow rate.For a given column, there is an optimal flow rate that provides the best efficiency (van Deemter equation). Deviating significantly from this can broaden peaks.
Increase Retention Decrease the percentage of organic solvent in the mobile phase.This will increase the retention of your analytes on a reversed-phase column, potentially leading to better separation if the peaks are eluting too close to the void volume.
Q3: My retention times are drifting. What are the likely causes?

A3: Retention time drift is usually indicative of a change in the chromatographic system over time. A systematic check is required to identify the source.

G start Retention Time Drift step1 Check Mobile Phase Is it freshly prepared? Is there enough solvent? Is it properly mixed/degassed? start->step1 step2 Inspect the Pump Are there leaks? Is the flow rate stable and accurate? step1->step2 step3 Column Equilibration Is the column fully equilibrated before each injection? step2->step3 step4 Column Temperature Is the column oven on and set to the correct temperature? step3->step4 step5 Column Contamination Has the column been exposed to many samples? step4->step5 step6 Column Degradation Is the column old or has it been used with aggressive mobile phases? step5->step6

Caption: Common causes of retention time drift.

  • Troubleshooting Steps:

    • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and degassed. Evaporation of the more volatile organic component can change the mobile phase composition and affect retention times.

    • Pump Performance: Check for leaks in the pump and fittings. An unstable flow rate from the pump will cause retention times to fluctuate.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

    • Temperature Fluctuation: Changes in ambient temperature can affect mobile phase viscosity and retention. A column oven provides a stable temperature environment and improves reproducibility.

    • Column Contamination/Degradation: Over time, the stationary phase can degrade, or strongly retained sample components can build up on the column, altering its chromatographic properties. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: Why do I observe split or broad peaks for my analytes?

A4: Split or broad peaks can be caused by a variety of issues, ranging from sample preparation to problems with the column or instrument.

  • Possible Causes and Solutions:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

    • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, leading to split or broad peaks. This can happen if the column is dropped or subjected to high pressure shocks. Reversing and flushing the column (if the manufacturer allows) may sometimes help, but often the column needs to be replaced.

    • Partially Blocked Frit: A blocked inlet frit on the column can cause poor sample distribution onto the column head, resulting in distorted peaks.

    • Co-elution with an Impurity: What appears to be a split peak may actually be two closely eluting compounds. Try changing the mobile phase composition or gradient to see if the two peaks can be resolved.

Q5: How does the type of halogen (F, Cl, Br, I) affect the retention time?

A5: In reversed-phase HPLC, the retention time of halogenated phenethylamines generally increases with the size and hydrophobicity of the halogen substituent.

  • Hydrophobicity and Retention: The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. The general trend for the hydrophobicity of halogens is: F < Cl < Br < I .

  • Expected Elution Order: Therefore, for a series of para-substituted halogenated phenethylamines, you can generally expect the elution order to be:

    • p-Fluoro-phenethylamine (earliest)

    • p-Chloro-phenethylamine

    • p-Bromo-phenethylamine

    • p-Iodo-phenethylamine (latest)

    This is because the larger, more polarizable halogens (Br, I) increase the overall hydrophobicity of the molecule more than the smaller, more electronegative halogens (F, Cl). This increased hydrophobicity leads to stronger interactions with the non-polar C18 stationary phase and thus longer retention times. The logP value, a measure of hydrophobicity, is a good indicator of this trend.[3][8][9]

  • Influence of Stationary Phase: While the above trend holds true for standard C18 columns, the use of alternative stationary phases like PFP can introduce other interactions that may alter this elution order. PFP columns can engage in dipole-dipole and π-π interactions, which are influenced by the electronegativity and polarizability of the halogen in a more complex manner.[2][5][7]

Method Development Strategies

A Systematic Approach to Method Development for Halogenated Phenethylamines

A structured approach to method development will save time and lead to a more robust and reliable method.[10][11][12]

G start Define Separation Goal step1 Analyte Characterization Determine pKa and logP of your halogenated phenethylamines. start->step1 step2 Initial Column and Mobile Phase Selection Start with a C18 column. Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (for good peak shape and MS compatibility). step1->step2 step3 Scouting Gradient Run a fast gradient (e.g., 5-95% Acetonitrile in 10-15 min). step2->step3 step4 Evaluate Scouting Run Are all peaks eluted? Is there any resolution? step3->step4 step5_yes Optimize Gradient Adjust gradient slope, initial/final %B, and isocratic holds to improve resolution. step4->step5_yes Yes step5_no Change Selectivity 1. Switch organic modifier to Methanol. 2. Screen alternative columns (PFP, Phenyl-Hexyl). 3. Adjust mobile phase pH. step4->step5_no No step6 Fine-Tuning Optimize flow rate and temperature for efficiency and analysis time. step5_yes->step6 step5_no->step3 Re-run scouting gradient step7 Method Validation Assess linearity, accuracy, precision, etc. step6->step7

Caption: Step-by-step HPLC method development workflow.

Advanced Topics: Chiral Separations

Q6: How do I separate the enantiomers of a chiral halogenated phenethylamine?

A6: The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).

Many halogenated phenethylamines are chiral and their enantiomers can have different pharmacological and toxicological properties. Therefore, their separation is often a regulatory requirement.

  • Mechanism of Chiral Separation: Chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes.[13]

  • Commonly Used Chiral Stationary Phases:

    • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or immobilized on a silica support. They offer broad selectivity for a wide range of chiral compounds, including many amphetamine and phenethylamine derivatives.[14][15][16]

      • Examples: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)).

    • Cyclodextrin-based CSPs: These CSPs consist of cyclodextrins (cyclic oligosaccharides) bonded to silica. The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the aromatic ring of the phenethylamine, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition.[17][18]

  • Method Development for Chiral Separations:

    • Column Screening: The selection of a CSP is largely empirical. It is highly recommended to screen a small set of polysaccharide-based columns first, as they are successful for a broad range of compounds.

    • Mobile Phase Selection: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.

      • Normal-phase (e.g., Hexane/Ethanol): Often provides the best selectivity but can be less compatible with MS detection.

      • Reversed-phase (e.g., Acetonitrile/Water with buffer): More compatible with MS detection and a good starting point for polar analytes.[16]

    • Optimization: Once a suitable column and mobile phase system are found, the resolution can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds

This protocol describes the preparation of a mobile phase designed to minimize peak tailing of halogenated phenethylamines.

  • Objective: To prepare an acidic mobile phase that suppresses silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (or Trifluoroacetic acid)

  • Procedure for 1 L of 0.1% Formic Acid in Water (Mobile Phase A):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Transfer the water to a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add HPLC-grade water to the 1 L mark.

    • Cap the bottle and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Mobile Phase B: Use 100% HPLC-grade acetonitrile.

Protocol 2: Column Screening Strategy for Halogenated Phenethylamines

This protocol outlines a systematic approach to selecting an appropriate column for the separation of halogenated phenethylamine analogues.

  • Objective: To identify a column that provides the best selectivity for a mixture of halogenated phenethylamines.

  • Columns to Screen:

    • Column 1: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Column 2: Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm).

    • Column 3: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).

  • Procedure:

    • Prepare a test mixture containing your halogenated phenethylamine analytes.

    • Install the C18 column and equilibrate with your initial mobile phase conditions (e.g., from Protocol 1).

    • Run a scouting gradient (e.g., 5-95% Acetonitrile over 15 minutes).

    • Record the chromatogram.

    • Replace the C18 column with the PFP column and repeat steps 2-4.

    • Replace the PFP column with the Phenyl-Hexyl column and repeat steps 2-4.

    • Evaluation: Compare the chromatograms from the three columns. Look for the column that provides the best separation between your critical pairs. The PFP and Phenyl-Hexyl columns are expected to show different elution orders and selectivities compared to the C18 column due to their alternative retention mechanisms.[1][2][4][5][6][7]

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Advanced Chromatography Technologies. ACE C18-PFP technical brochure. [Link]

  • Dwivedi, A. K. (2007). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

  • Tsochatzis, E. D., et al. (2021). Emerging Novel Psychoactive Substances (2020–2025)
  • Mosier, P. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Toxicology Letters, 300, 57-62.
  • Lo Faro, F., et al. (2024). Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography.
  • Wang, C., et al. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). TrAC Trends in Analytical Chemistry, 157, 116773.
  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP. Symta. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Advanced Materials Technology. (n.d.). Isocratic Separation of 18 Cannabinoids. [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]

  • Isied, S. S., et al. (1992). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 114(5), 1932-1934.
  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Kadkhodaei, M., et al. (2018). Separation of enantiomers of New Psychoactive Substances by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 158, 245-253.
  • ResearchGate. (n.d.). Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. [Link]

  • MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ZirChrom. (2004, May). Method Development Guide. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Daicel Chiral Technologies. (2023, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... [Video]. YouTube. [Link]

Sources

Minimizing side reactions in the synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-(4-Bromophenyl)-N-methylethanamine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield and a Mixture of Products in Direct Alkylation

Question: I attempted to synthesize 2-(4-Bromophenyl)-N-methylethanamine by reacting 2-(4-bromophenyl)ethanamine with methyl iodide, but my yield is very low, and I have a complex mixture of products that is difficult to separate. What is happening?

Causality and Solution:

Direct alkylation of primary amines with alkyl halides, such as methyl iodide, is notoriously difficult to control and often leads to over-alkylation.[1][2] The primary amine is nucleophilic and reacts with methyl iodide to form the desired secondary amine. However, the product, 2-(4-Bromophenyl)-N-methylethanamine, is also nucleophilic and can compete with the starting primary amine for the remaining methyl iodide. In fact, the secondary amine is often more nucleophilic than the primary amine, leading to a "runaway" reaction.[1] This results in the formation of the tertiary amine, N,N-dimethyl-2-(4-bromophenyl)ethanamine, and even the quaternary ammonium salt.

Troubleshooting Protocol:

  • Cease Direct Alkylation: For the synthesis of a secondary amine like 2-(4-Bromophenyl)-N-methylethanamine, direct alkylation is not the recommended method due to the inherent lack of selectivity.

  • Adopt a Reductive Amination Strategy: Reductive amination is a superior method for the controlled mono-N-methylation of primary amines.[3][4] This typically involves the reaction of the primary amine with formaldehyde (the methyl source) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. This method prevents over-alkylation because the secondary amine product is less reactive towards further reaction with formaldehyde under these conditions.

  • Consider the Eschweiler-Clarke Reaction: A specific and highly effective type of reductive amination for N-methylation is the Eschweiler-Clarke reaction.[5][6] This one-pot reaction uses an excess of formic acid and formaldehyde to cleanly convert primary or secondary amines to their methylated counterparts, avoiding the formation of quaternary ammonium salts.[6][7]

Issue 2: Formation of N-Formyl Impurity

Question: I used a Leuckart-Wallach type reaction to methylate 2-(4-bromophenyl)ethanamine and I'm observing a significant amount of an N-formylated byproduct, N-(2-(4-bromophenyl)ethyl)formamide. How can I avoid this?

Causality and Solution:

The Leuckart-Wallach reaction is a reductive amination that uses formic acid or its derivatives as the reducing agent.[8][9] A well-known drawback of this reaction is the potential for the formation of N-formylated byproducts, especially if the reaction temperature is not sufficiently high or if the stoichiometry is not carefully controlled.[8] The formyl group is introduced from the formic acid reagent.

Troubleshooting Protocol:

  • Optimize Reaction Conditions: If you must use the Leuckart-Wallach reaction, ensure the reaction is carried out at a sufficiently high temperature (often >160 °C) to favor the reductive amination pathway over N-formylation.[8]

  • Switch to a Milder Reductive Amination: A more reliable approach is to switch to a standard reductive amination protocol using a different reducing agent that does not introduce a formyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for imines and is less likely to reduce other functional groups.[4]

  • Employ the Eschweiler-Clarke Reaction: As mentioned previously, the Eschweiler-Clarke reaction is a robust alternative that is specifically designed for N-methylation and typically provides high yields of the desired methylated amine without the formation of N-formyl impurities.[5]

Issue 3: Presence of Isomeric Impurities in the Final Product

Question: My final product, 2-(4-Bromophenyl)-N-methylethanamine, is contaminated with what appear to be the 2-bromo and 3-bromo isomers. Where are these coming from and how can I remove them?

Causality and Solution:

Isomeric impurities in the final product almost always originate from the starting materials. The synthesis of the precursor, 4-bromophenylacetic acid or 4-bromophenylacetonitrile, often involves the bromination of phenylacetic acid or a related derivative.[10][11] Electrophilic aromatic substitution reactions like bromination can produce a mixture of ortho, meta, and para isomers. If the para-isomer is not carefully purified, these isomeric impurities will be carried through the subsequent synthetic steps.

Troubleshooting Protocol:

  • Analyze Starting Materials: Before beginning your synthesis, rigorously analyze your 4-bromophenylacetic acid or 4-bromophenylacetonitrile starting material by HPLC or GC to quantify the level of isomeric impurities.

  • Purify the Precursor: If significant levels of isomeric impurities are present, purify the precursor before proceeding. 4-Bromophenylacetic acid can often be purified by fractional crystallization.[11]

  • Purification of the Final Product: If the impurities are already present in your final product, purification can be challenging due to the similar physical properties of the isomers. Preparative chromatography (e.g., flash chromatography or preparative HPLC) may be necessary to isolate the desired 4-bromo isomer.

Issue 4: Potential for Nitrosamine Impurities in Drug Development

Question: I am developing this synthesis for a pharmaceutical application. What are the risks of forming nitrosamine impurities, and how can I mitigate them?

Causality and Solution:

N-nitrosamines are a class of potent carcinogens that can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrous acid, which can be formed in situ from nitrites and acid).[12] The synthesis of 2-(4-Bromophenyl)-N-methylethanamine involves a secondary amine, which is a potential precursor for nitrosamine formation. The risk is particularly high if any reagents or solvents are contaminated with nitrites, or if subsequent reaction steps are carried out under acidic conditions in the presence of a nitrosating agent.

Mitigation Strategy:

  • Source High-Purity Reagents: Use reagents and solvents that are tested and certified to be low in nitrite and nitrate impurities.

  • Avoid Nitrosating Agents: Carefully review all synthetic steps to ensure that nitrosating agents (e.g., sodium nitrite with acid) are not used, particularly in the presence of the secondary amine product.

  • Control pH: Avoid strongly acidic conditions during workup and purification of the final product, as this can promote the formation of nitrous acid from trace nitrite impurities.

  • Implement Analytical Testing: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to test for the presence of N-nitroso-2-(4-bromophenyl)-N-methylethanamine in your final product. The acceptable limits for nitrosamine impurities are extremely low, often in the parts-per-billion range.[13]

II. Frequently Asked Questions (FAQs)

Q1: Which is the best overall synthetic route for preparing 2-(4-Bromophenyl)-N-methylethanamine with high purity?

A1: For high purity and yield, reductive amination is the most recommended route.[14][15] Specifically, the Eschweiler-Clarke reaction stands out for its efficiency in N-methylation and its ability to avoid over-alkylation and the formation of quaternary ammonium salts.[5][6] An alternative robust method is reductive amination of 2-(4-bromophenyl)ethanamine with formaldehyde using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination?

A2: While sodium borohydride can be used, it is a less selective reducing agent than sodium triacetoxyborohydride or sodium cyanoborohydride (NaBH₃CN).[4] NaBH₄ can potentially reduce the starting aldehyde (formaldehyde) in addition to the imine intermediate. For better control and higher yields, NaBH(OAc)₃ is generally preferred.

Q3: My starting material is 4-bromophenylacetonitrile. What is the best way to convert this to the primary amine, 2-(4-bromophenyl)ethanamine, before methylation?

A3: The reduction of the nitrile to the primary amine can be effectively achieved using several methods. A common and efficient method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[16] Alternatively, chemical reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride with a catalyst like nickel(II) chloride can be employed.[16] It is important to use conditions that minimize the formation of the secondary amine byproduct.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the product spot. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.

III. Data and Protocols

Table 1: Comparison of Synthetic Routes for N-methylation
MethodMethyl SourceReducing AgentCommon Side ReactionsKey AdvantagesKey Disadvantages
Direct Alkylation Methyl IodideN/AOver-alkylation (di- and tri-methylation, quaternary salt)[1]Simple reagentsPoor selectivity, difficult purification
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CNIncomplete reaction, reduction of other functional groupsHigh selectivity for mono-methylation, avoids over-alkylation[3]Requires careful choice of reducing agent
Eschweiler-Clarke FormaldehydeFormic AcidPotential for trace impurities from formaldehyde sourceHigh yield, avoids quaternary salts, one-pot procedure[5][6]Requires heating, potential for CO₂ evolution
Leuckart-Wallach Formic Acid/FormamideFormic Acid/FormamideN-formylation, requires high temperatures[8]Uses inexpensive reagentsHigh reaction temperatures, byproduct formation
Protocol: Eschweiler-Clarke Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • 2-(4-Bromophenyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (for basification)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)ethanamine (1.0 eq).

  • Add formic acid (2.5 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >12. Caution: This is an exothermic process.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-Bromophenyl)-N-methylethanamine.

IV. Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathways to 2-(4-Bromophenyl)-N-methylethanamine

cluster_start Starting Materials cluster_intermediate Primary Amine Intermediate cluster_product Final Product 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 2-(4-Bromophenyl)ethanamine 2-(4-Bromophenyl)ethanamine 4-Bromophenylacetonitrile->2-(4-Bromophenyl)ethanamine Reduction (e.g., H2/Raney Ni) 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid->2-(4-Bromophenyl)ethanamine Amidation then Reduction Target Product 2-(4-Bromophenyl)-N-methylethanamine 2-(4-Bromophenyl)ethanamine->Target Product Reductive Amination (Eschweiler-Clarke)

Caption: Overview of synthetic routes from common starting materials.

Diagram 2: Troubleshooting Over-Alkylation in Direct Alkylation

Start Synthesis Goal: 2-(4-Bromophenyl)-N-methylethanamine Problem Problem Encountered: Low yield, product mixture Start->Problem Cause Root Cause: Over-alkylation from direct alkylation (e.g., with CH3I) Problem->Cause Solution Recommended Solution: Switch to Reductive Amination (e.g., Eschweiler-Clarke) Cause->Solution Outcome Expected Outcome: High yield of desired mono-methylated product Solution->Outcome

Caption: Decision workflow for addressing over-alkylation issues.

V. References

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved from

  • ResearchGate. (n.d.). Microwave-assisted Leuckart reaction in N-methylformamide. Retrieved from [Link]

  • ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Google Patents. (2012, December 12). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • ACS Publications. (2017, August 16). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Driving Precise Alkylation Reactions with Methyl Iodide. Retrieved from [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 4-Bromophenylacetonitrile, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Leuckart–Wallach Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • SciSpace. (n.d.). The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Retrieved from [Link]

Sources

GC-MS Technical Support Center: Troubleshooting Halogenated Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these often reactive and challenging analytes. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity and quality of your data.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses the most frequent issues encountered during the GC-MS analysis of halogenated compounds.

Q1: Why are my halogenated compound peaks tailing, and how can I fix it?

Peak tailing for halogenated compounds is a common issue that can compromise resolution and quantification. The primary cause is often unwanted interactions between the analyte and active sites within the GC system.[1][2][3] These active sites can be exposed silanol groups on the inlet liner, glass wool, column, or contamination within the system.

  • Causality: Halogenated compounds, particularly those with polar functional groups, can form hydrogen bonds with active silanol groups. This interaction is a form of reversible adsorption, where the analyte molecules are temporarily held back as they move through the system, resulting in a broadened peak with a characteristic "tail".[3] Additionally, the use of halogenated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride in the ion source, which can also cause peak tailing.[4][5][6]

  • Troubleshooting Protocol:

    • Inlet Maintenance: The inlet is a primary source of activity. Regularly replace the inlet liner and septum.[7] Use high-quality, deactivated liners, preferably with glass wool that is also deactivated.[7]

    • Column Health: Ensure your column is in good condition. If it's old or has been exposed to oxygen at high temperatures, the stationary phase can degrade, exposing active sites. Consider trimming the first 10-15 cm of the column from the inlet side.

    • Proper Installation: A poor column cut can expose active sites and cause turbulence, leading to peak tailing.[2] Ensure a clean, 90-degree cut. Also, verify the correct column installation depth in both the inlet and the detector to avoid dead volumes.[8]

    • Ion Source Contamination: If using halogenated solvents, be aware of potential ion source contamination.[4][5][6] If tailing persists after addressing the inlet and column, an ion source cleaning may be necessary.[4][5][6]

Q2: I'm experiencing poor sensitivity for my halogenated analytes. What are the likely causes and solutions?

Low sensitivity can be a significant hurdle in trace analysis of halogenated compounds. The issue can stem from several factors, from sample introduction to detection.

  • Causality: Poor sensitivity is fundamentally a signal-to-noise problem.[9] This can be due to analyte loss in the system, inefficient ionization, or high background noise.[9] Halogenated compounds can be susceptible to degradation at hot spots in the inlet or on active sites, reducing the amount of analyte that reaches the detector.[1]

  • Troubleshooting Workflow:

    G start Poor Sensitivity Observed check_injection Review Injection Technique (Splitless vs. Split) start->check_injection check_inlet Inspect Inlet: - Liner Contamination? - Septum Coring? check_injection->check_inlet If injection is optimal check_column Evaluate Column Performance: - Column Bleed? - Phase Degradation? check_inlet->check_column If inlet is clean check_source Assess Ion Source: - Dirty? - Requires Cleaning? check_column->check_source If column is healthy solution Sensitivity Restored check_source->solution After cleaning

    Caption: Troubleshooting workflow for poor sensitivity.

  • Solutions:

    • Optimize Injection: For trace analysis, use splitless injection to ensure the entire sample is transferred to the column.[9] If using a split injection, consider reducing the split ratio.[9]

    • Inlet Temperature: Ensure the inlet temperature is hot enough to volatilize your compounds but not so hot as to cause thermal degradation.[9]

    • Column Choice: Use a column with a stationary phase appropriate for your analytes. Low-bleed columns are crucial for MS applications to minimize background noise.[1]

    • Ion Source Cleaning: A dirty ion source can significantly reduce sensitivity.[10] Regular cleaning is essential, especially when analyzing complex matrices.

    • Detector Choice: While MS is versatile, for highly electronegative halogenated compounds, an Electron Capture Detector (ECD) can offer superior sensitivity, though with less selectivity.[11]

Q3: My baseline is noisy and rising, especially at higher temperatures. Is this column bleed, and how can I minimize it?

A rising baseline with increasing temperature is a classic sign of column bleed, where the column's stationary phase degrades and elutes.[12] This elevates background noise and can interfere with the detection of late-eluting peaks.[12]

  • Causality: Column bleed is primarily caused by:

    • Thermal Degradation: Exceeding the column's maximum operating temperature.[12]

    • Oxidation: The presence of oxygen in the carrier gas, often from leaks, which attacks the stationary phase, especially at high temperatures.[12]

    • Chemical Damage: Injection of aggressive solvents or samples that are not compatible with the stationary phase.[12]

  • Minimization Strategies:

    • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials.[12]

    • High-Purity Carrier Gas: Use high-purity carrier gas (99.999% or higher) and install an oxygen trap.

    • Leak Checks: Regularly perform leak checks on your system, especially after changing septa, liners, or columns.

    • Operate within Temperature Limits: Always operate the column below its stated maximum temperature limit.[12]

    • Use Low-Bleed Columns: For MS applications, always opt for columns specifically designed for low bleed (e.g., "MS" or "low-bleed" designated columns).[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for resolving more complex issues.

Issue: Persistent Peak Tailing Despite Basic Maintenance

If you've replaced your liner and septum, trimmed the column, and are still observing peak tailing, a more thorough investigation is required.

Systematic Troubleshooting Protocol:

  • Isolate the Source of Tailing:

    • Injector vs. Column: Inject a standard known to produce good peak shape. If it also tails, the problem is likely in the injector or the front of the column. If it looks good, the issue may be specific to your halogenated analytes' interaction with the system.

    • Column vs. Detector: If possible, connect the column to a different detector (e.g., an FID). If the tailing disappears, the issue may be within the MS transfer line or ion source.

  • Advanced Inlet Troubleshooting:

    • Liner Type: Ensure you are using a deactivated liner. For active compounds, a liner with a taper at the bottom can improve peak shape.

    • Packing Material: If your liner contains glass wool, ensure it is deactivated. Un-deactivated glass wool is a significant source of active sites.

  • Investigating the Ion Source:

    • Halogenated Solvent Effects: As documented by Brocks and Hope (2013), the use of halogenated solvents like dichloromethane can lead to the formation of ferrous chloride on ion source surfaces, causing tailing.[4][5][6]

    • Diagnostic Check: Scan the MS background for the isotopic pattern of FeCl2+.[4]

    • Solution: If confirmed, the ion source must be cleaned.[4]

Ion Source Cleaning Protocol (General Guidance):

  • Disclaimer: Always follow the specific instructions provided by your instrument manufacturer. This is a general guide.

  • Venting the MS: Safely vent the mass spectrometer according to the manufacturer's procedure.

  • Source Removal: Carefully remove the ion source from the analyzer.

  • Disassembly: Disassemble the ion source components, taking note of the orientation of each part.

  • Cleaning:

    • Use an abrasive slurry of aluminum oxide powder with methanol or water to clean the metal parts.[13] Cotton swabs are effective for reaching into small corners.[13]

    • Sonication in a detergent solution followed by rinsing with deionized water and then a volatile solvent like methanol can also be effective.[13]

  • Rinsing and Drying: Thoroughly rinse all parts with a high-purity solvent (e.g., methanol or acetone) and allow them to dry completely.

  • Reassembly and Installation: Carefully reassemble the ion source and install it back into the analyzer.

  • Pump Down and Bakeout: Pump down the system and perform a bakeout as recommended by the manufacturer to remove any residual moisture and solvents.

  • Tuning: After the system has cooled and stabilized, perform an autotune.[14]

Issue: Co-elution and Spectral Interferences

Halogenated compounds often exist in complex mixtures of isomers and congeners, leading to chromatographic co-elution.[15] This can make accurate identification and quantification challenging.

  • Causality: Co-elution occurs when two or more compounds have very similar retention times on a given GC column.[15] Spectral interference can happen when co-eluting compounds have overlapping mass fragments, making it difficult to distinguish them based on their mass spectra alone.

Strategies for Resolving Co-elution:

StrategyDescriptionKey Considerations
Method Optimization Adjust the GC oven temperature program. A slower ramp rate can improve separation.May increase analysis time.
Column Selection Use a longer column for increased resolution or a column with a different stationary phase for altered selectivity.Doubling column length does not double resolution.[16] A 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a good general-purpose starting column.[17]
Multidimensional GC (GCxGC) This technique uses two columns with different stationary phases to provide significantly enhanced resolving power.[15]Requires specialized equipment and expertise.
High-Resolution MS (HRMS) Provides more accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.[18]Higher instrument cost.
Tandem MS (MS/MS) Increases selectivity by isolating a precursor ion and fragmenting it to produce specific product ions. This is highly effective for complex matrices.[19]Requires method development to optimize collision energies.

Section 3: Data Presentation and Visualization

Table 1: Recommended Starting GC Parameters for Volatile Halogenated Compounds

ParameterRecommended SettingRationale
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.[9]
Inlet Temperature 250 °CBalances efficient volatilization with minimizing thermal degradation.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A good general-purpose column for a wide range of compounds.[17]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point; must be optimized for specific analytes.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temp 230 °CA common starting point; can be optimized.
Quadrupole Temp 150 °CA common starting point; can be optimized.

Logical Relationship Diagram: Inert Flow Path

G cluster_0 GC System Components Inlet Deactivated Inlet Liner & Septum Column Inert GC Column (e.g., MS-grade) Inlet->Column Separation TransferLine MS Transfer Line Column->TransferLine Detector MS Detector TransferLine->Detector Detection Analyte Halogenated Analyte Analyte->Inlet Injection

Caption: The importance of an inert flow path for halogenated compounds.

References

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • Harris, B. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. Retrieved from [Link]

  • Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(16), 12345-12353. Retrieved from [Link]

  • Agilent Technologies. (2024, November 21). GC and GC/MS Frequently Asked Questions. Retrieved from [Link]

  • Brocks, J. J., & Hope, J. M. (2014). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(5), 471–475. Retrieved from [Link]

  • Brocks, J. J., & Hope, J. M. (2013, June 18). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace. Retrieved from [Link]

  • Brocks, J. J., & Hope, J. M. (2013, June 18). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Oxford Academic. Retrieved from [Link]

  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • Taylor, T. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

  • Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Separation Science. Retrieved from [Link]

  • Agilent Technologies. (2022, October 4). Agilent GCMS Ion Source Maintenance | Part 3 of 3. YouTube. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • Restek Corporation. (2020, October 26). Agilent GC-MS Maintenance: Restek's Quick Reference Guide. Retrieved from [Link]

  • Klee, M. (2013, April 1). Troubleshooting GC Columns and Detectors. LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important compound. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic route, improve yields, and ensure the purity of your final product.

Introduction to Synthetic Strategies

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine can be approached through several strategic routes, each with its own set of advantages and potential challenges. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on the most prevalent and practical synthetic methods, offering detailed troubleshooting for each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Route 1: Reductive Amination of (4-Bromophenyl)acetaldehyde

This is a common and efficient method for synthesizing secondary amines.[1][2] The reaction typically involves the condensation of (4-bromophenyl)acetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target amine.

Q1: My reductive amination reaction is showing low yield and incomplete conversion. What are the likely causes and how can I improve it?

A1: Low yield and incomplete conversion in reductive amination are common issues that can often be traced back to several factors:

  • Imine Formation Equilibrium: The initial formation of the imine from the aldehyde and amine is a reversible reaction. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.

    • Troubleshooting:

      • Water Removal: The formation of the imine releases a molecule of water. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or using a Dean-Stark apparatus can shift the equilibrium towards the imine.

      • pH Control: The rate of imine formation is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate protonation of the carbonyl oxygen without excessive protonation of the amine nucleophile.[2]

  • Reducing Agent Reactivity and Stability: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can be less effective for reducing imines compared to aldehydes. It may also react with the solvent (e.g., methanol) over time, reducing its efficacy.[3] Consider adding the NaBH₄ portion-wise to maintain its concentration.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is generally more selective for imines over carbonyls and is effective under mildly acidic conditions where imine formation is favored.[1][4][5] However, it is toxic and requires careful handling.

      • Sodium Triacetoxyborohydride (STAB): STAB is a milder and often more effective reagent for reductive aminations, particularly for sensitive substrates.[4] It is less basic than NaBH₄ and can be used in a one-pot procedure.

  • Reaction Temperature: The temperature can influence both the rate of imine formation and the stability of the reactants and products.

    • Troubleshooting:

      • Imine formation is often carried out at room temperature or slightly elevated temperatures. The reduction step is typically performed at a lower temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.

Q2: I am observing the formation of a significant amount of the corresponding alcohol, 2-(4-bromophenyl)ethanol, as a byproduct. How can I prevent this?

A2: The formation of 2-(4-bromophenyl)ethanol indicates that the starting aldehyde is being reduced by the hydride reagent before it can react with methylamine to form the imine.

  • Causality: This side reaction is more prevalent when using a strong reducing agent like sodium borohydride, which can readily reduce aldehydes.

  • Troubleshooting Strategies:

    • Two-Step Procedure: Separate the imine formation from the reduction. First, react (4-bromophenyl)acetaldehyde with methylamine in the presence of a dehydrating agent until the aldehyde is consumed (monitor by TLC or GC). Then, add the reducing agent to the pre-formed imine.

    • Use a Selective Reducing Agent: Switch to a milder or more imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[1][2][4] These reagents are less likely to reduce the aldehyde at the pH required for imine formation.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials, the alcohol byproduct, or over-alkylation products.

  • Common Impurities:

    • (4-Bromophenyl)acetaldehyde (starting material)

    • 2-(4-Bromophenyl)ethanol (byproduct)

    • Unreacted methylamine

  • Purification Protocol:

    • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Wash the final organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine, is typically effective.

Visualizing the Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix (4-Bromophenyl)acetaldehyde and Methylamine Imine_Formation Imine Formation (Monitor by TLC/GC) Start->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH4, STAB) Imine_Formation->Add_Reducing_Agent Reduction Reduction to Amine Add_Reducing_Agent->Reduction Quench Reaction Quench Reduction->Quench Acid_Base_Extraction Acid-Base Extraction Quench->Acid_Base_Extraction Column_Chromatography Column Chromatography (if necessary) Acid_Base_Extraction->Column_Chromatography Final_Product Pure 2-(4-Bromophenyl) -N-methylethanamine Acid_Base_Extraction->Final_Product If pure Column_Chromatography->Final_Product

Caption: Workflow for the synthesis via reductive amination.

Route 2: N-methylation of 2-(4-Bromophenyl)ethanamine

This route involves the initial synthesis of the primary amine, 2-(4-bromophenyl)ethanamine, followed by the introduction of the methyl group.

Q4: I am attempting to N-methylate 2-(4-bromophenyl)ethanamine using the Eschweiler-Clarke reaction, but I'm getting a mixture of the starting material, the desired secondary amine, and the tertiary amine. How can I improve the selectivity?

A4: The Eschweiler-Clarke reaction is a classic method for N-methylation using formaldehyde and formic acid.[6] Achieving high selectivity for the secondary amine can be challenging.

  • Causality: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. The newly formed secondary amine can compete with the starting primary amine for reaction with formaldehyde, leading to the formation of the tertiary amine.

  • Troubleshooting & Optimization:

    • Stoichiometry of Reagents: Carefully controlling the stoichiometry is crucial.

      • To favor the secondary amine, use a slight excess of the primary amine relative to formaldehyde.

      • To drive the reaction to the tertiary amine, an excess of formaldehyde and formic acid is typically used.[6]

    • Reaction Temperature and Time:

      • Lowering the reaction temperature may help to control the rate of the second methylation step.

      • Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired product is maximized.

    • Alternative N-methylation Strategies: If selectivity remains an issue, consider alternative methods:

      • Acylation-Reduction: Acylate the primary amine with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl derivative. Then, reduce the amide to the N-ethyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). For the N-methyl group, a formylating agent would be used.

      • Mono-alkylation with a Protecting Group: Protect one of the N-H protons of the primary amine with a suitable protecting group (e.g., Boc), perform the methylation on the remaining N-H, and then deprotect.

Q5: How can I synthesize the starting material, 2-(4-bromophenyl)ethanamine, efficiently?

A5: There are several reliable methods to synthesize 2-(4-bromophenyl)ethanamine:

  • From 4-Bromophenylacetonitrile:

    • Reduction: The nitrile can be reduced to the primary amine using various reducing agents.

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and effective reagent for nitrile reduction. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF.

      • Catalytic Hydrogenation: Hydrogenation over a catalyst such as Raney nickel or palladium on carbon (Pd/C) is another effective method.

    • Hydrolysis and Hofmann Rearrangement: While more steps are involved, this is a classic route.

      • Hydrolyze 4-bromophenylacetonitrile to 4-bromophenylacetic acid.[7][8]

      • Convert the carboxylic acid to the corresponding amide.

      • Perform a Hofmann rearrangement on the amide using bromine and a strong base (e.g., NaOH) to yield the primary amine with one less carbon.[9][10][11][12][13]

  • From 4-Bromobenzyl Halide:

    • Gabriel Synthesis: This method avoids over-alkylation. React 4-bromobenzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Visualizing the N-methylation Pathway

NMethylationPathway Start 2-(4-Bromophenyl)ethanamine (Primary Amine) Reaction Eschweiler-Clarke Reaction Start->Reaction Reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Reagents->Reaction Product 2-(4-Bromophenyl)-N-methylethanamine (Secondary Amine) Reaction->Product Side_Product N,N-dimethyl-2-(4-bromophenyl)ethanamine (Tertiary Amine) Reaction->Side_Product Product->Reaction Further Methylation

Caption: The Eschweiler-Clarke N-methylation reaction pathway.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of (4-bromophenyl)acetaldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add methylamine (1.1 equiv, as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography as described in Q3.

Protocol 2: N-methylation via Eschweiler-Clarke Reaction
  • To a flask containing 2-(4-bromophenyl)ethanamine (1.0 equiv), add formic acid (2.5 equiv).

  • Add aqueous formaldehyde (37 wt. %, 2.2 equiv) and heat the mixture to 80-100 °C.

  • Maintain the temperature and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and carefully add 1 M HCl to acidify.

  • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Basify the aqueous layer with 2 M NaOH until the pH is >10.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Data Summary

MethodKey ReagentsCommon Side ProductsPurification Strategy
Reductive Amination Aldehyde, Amine, Reducing Agent (e.g., STAB, NaBH₄)Alcohol from aldehyde reductionAcid-Base Extraction, Column Chromatography
Eschweiler-Clarke Primary Amine, Formaldehyde, Formic AcidTertiary Amine (over-methylation)Careful control of stoichiometry, Column Chromatography
Acylation-Reduction Primary Amine, Acylating Agent, LiAlH₄-Standard work-up and purification

References

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (n.d.). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • PubMed. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • YouTube. (2022). How Hofmann Rearrangement forms Amine from Amide?!. Retrieved from [Link]

  • PubMed. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic comparison of 2-(4-Bromophenyl)-N-methylethanamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously collecting spectroscopic data for the isomers of 2-(4-Bromophenyl)-N-methylethanamine. I'm focusing on NMR (¹H and ¹³C), IR, and mass spectrometry data through targeted Google searches. I'm also concurrently seeking established protocols and methodologies to guide my work.

Developing Comparative Guide

I've expanded my search to include protocols for substituted phenethylamines and expert sources on aromatic/aliphatic amine data interpretation, seeking scientific rigor. I'm now structuring the comparison guide, focusing on distinguishing between isomers, experimental setup details, and comparative data tables. I'm planning in-depth analysis of spectral differences, supported by citations, as the next step.

Refining Search Parameters

I'm now zeroing in on data for positional isomers: 2-, 3-, and 4-bromophenyl substituted. I'll include enantiomeric considerations when applicable, in my search. I will leverage this to build a clear guide, covering all permutations of the compounds and associated analytical information. I am also planning on including Graphviz diagrams to illustrate this distinction.

Defining Isomeric Scope

I've clarified the isomeric scope, focusing on 2-, 3-, and 4-bromophenyl substituted N-methylethanamine. I'm focusing on the positional variation of the bromo group on the phenyl ring. I'm now actively focusing on comparing their spectroscopic data. I've also established a fallback plan to extrapolate data from primary amines if needed.

Analyzing Spectral Data

I've begun the search and found some initial leads, but side-by-side comparative spectroscopic data for the three isomers is proving elusive in a single source. I'm now breaking down the information that's been discovered, and identifying next steps.

Identifying Data Gaps

My initial assessment reveals key spectroscopic data for the three isomers remains fragmented. PubChem provides some basic properties, but spectral data is sparse, with some 13C NMR and GC-MS hints, but no actual data. I'm currently collating relevant information from the PubChem entries, and researching related compounds for clues to fragmentation. NMR and IR spectral data for N-methylethanamine are now being explored for aliphatic side chain characteristics, too.

Refining Spectroscopic Predictions

I've hit a snag with the direct data. Spectra for all three isomers remain elusive. My revised strategy is now leaning towards predictive modeling. I'll focus on estimating 1H and 13C NMR shifts using established principles and related compound data, like bromotoluene and bromoethylbenzene for reference points.

Revising Spectral Analysis

I've hit another roadblock. Direct experimental data is still missing, despite the initial search. My current focus is shifting from retrieving complete spectra to a predictive model. I'll rely on established spectroscopic principles. I'm prioritizing the prediction of 1H and 13C NMR shifts using data from related compounds like bromotoluene and bromoethylbenzene. I plan to incorporate these details into the guide. I'm also planning the incorporation of the description of IR bands and fragmentation patterns.

Refining Predictions & Scope

I've gathered a more comprehensive list of what's available and what's missing. PubChem provided basic info and related compounds, but no complete spectral data. I'm shifting to a predictive approach, outlining the expected fragmentation patterns. I'm also preparing to structure the guide. I'll include the importance of differentiating the isomers, with molecular structures and a general methodology section.

Developing Predictive Framework

I've established a solid framework for predicting the spectroscopic data, given the absence of direct experimental results. I'm focusing on crafting 1H and 13C NMR predictions, leveraging substituent effects and related compound data, with an eye towards a comparative approach. I'll include IR band discussions and fragmentation patterns. My search is underway to gather supporting data.

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(4-Bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of a key intermediate, 2-(4-Bromophenyl)-N-methylethanamine. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and discuss the interpretation of data in the context of potential process-related impurities.

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine, a substituted phenethylamine, often involves a reductive amination pathway. A common and efficient method is the reaction of 4-bromophenylacetaldehyde with methylamine, followed by reduction of the intermediate imine. This process, while generally robust, can introduce a spectrum of impurities that must be identified and quantified to ensure the final compound's quality and safety.

The Analytical Imperative: A Multi-Modal Approach to Purity Verification

A single analytical technique is rarely sufficient to comprehensively assess the purity of a synthesized compound. A well-designed purity assessment strategy employs orthogonal methods, each providing a unique perspective on the sample's composition. For 2-(4-Bromophenyl)-N-methylethanamine, a combination of chromatographic and spectroscopic techniques is essential.

Core Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC is indispensable for separating the target compound from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and semi-volatile compounds, GC-MS provides both separation and structural information, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary characterization technique, NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify major impurities without the need for reference standards.

The choice of these methods is deliberate. HPLC excels at resolving complex mixtures, while GC-MS offers high sensitivity for volatile impurities that might be missed by HPLC. NMR provides a holistic view of the sample's composition, confirming the identity of the desired product and revealing the presence of structurally related impurities.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the strengths and limitations of the primary analytical techniques for the purity assessment of 2-(4-Bromophenyl)-N-methylethanamine.

Analytical TechniquePrincipleStrengthsLimitationsTypical Impurities Detected
HPLC with UV Detection Differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, suitable for non-volatile impurities.Weak UV chromophore of the analyte may require derivatization for enhanced sensitivity.Unreacted starting materials, over-alkylated byproducts, non-volatile degradation products.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High sensitivity, excellent for volatile and semi-volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile byproducts from the reducing agent, unreacted volatile starting materials.
¹H and ¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.Absolute structural confirmation, can quantify components without a reference standard (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret for minor components.Major structural isomers, significant process-related impurities, residual solvents.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating best practices to ensure data integrity.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the weak ultraviolet absorption of 2-(4-Bromophenyl)-N-methylethanamine, a pre-column derivatization strategy is employed to enhance detection sensitivity.[1] This involves reacting the amine with a derivatizing agent that introduces a strong chromophore.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize quench Quench Reaction derivatize->quench filter Filter through 0.45 µm Syringe Filter quench->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify Peaks detect->quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(4-Bromophenyl)-N-methylethanamine reference standard and the synthesized sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water 50:50 v/v).

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a microvial, add 200 µL of a 10 mg/mL solution of dansyl chloride in acetone.

    • Add 100 µL of a saturated sodium bicarbonate solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool to room temperature and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.

    • Vortex and allow to stand for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to that of the standard.

    • Identify and quantify any impurities based on their relative retention times and peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or solvent.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent (e.g., Methanol) start_gc->dissolve_gc filter_gc Filter if Necessary dissolve_gc->filter_gc inject_gc Inject into GC-MS filter_gc->inject_gc separate_gc Gas Chromatographic Separation inject_gc->separate_gc ionize_gc Electron Ionization separate_gc->ionize_gc detect_gc Mass Spectrometry Detection ionize_gc->detect_gc analyze_gc Analyze Mass Spectra detect_gc->analyze_gc

Caption: Workflow for GC-MS analysis of volatile impurities.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized sample into a GC vial.

    • Add 1 mL of a suitable volatile solvent, such as methanol or dichloromethane.

    • Cap the vial and vortex to dissolve.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to 2-(4-Bromophenyl)-N-methylethanamine.

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST). Common fragment ions for N-alkylethylamines include the alpha-cleavage product.

    • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of the synthesized compound and can be used to identify and quantify significant impurities.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃) start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_nmr Acquire ¹H and ¹³C Spectra transfer_nmr->acquire_nmr process_nmr Process Spectra (FT, Phasing, Baseline Correction) acquire_nmr->process_nmr integrate_nmr Integrate ¹H Signals process_nmr->integrate_nmr assign_nmr Assign Signals integrate_nmr->assign_nmr analyze_nmr Identify and Quantify Impurities assign_nmr->analyze_nmr

Caption: Workflow for purity assessment by NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For quantitative analysis (qNMR), ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • In the ¹H NMR spectrum, integrate the signals corresponding to the protons of 2-(4-Bromophenyl)-N-methylethanamine and any impurity signals.

    • Calculate the molar ratio of impurities to the main compound based on the integration values, taking into account the number of protons giving rise to each signal.

    • The ¹³C NMR spectrum will confirm the carbon framework of the desired product and help in the identification of any significant impurities.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for predicting potential impurities. In the reductive amination of 4-bromophenylacetaldehyde with methylamine, the following impurities should be considered:

  • Unreacted Starting Materials: 4-bromophenylacetaldehyde and methylamine.

  • Over-alkylation Product: N,N-dimethyl-2-(4-bromophenyl)ethanamine, formed if the primary amine product reacts further.

  • Imine Intermediate: The imine formed from the condensation of the aldehyde and methylamine may persist if the reduction is incomplete.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), various byproducts can be formed.[2]

  • Positional Isomers: Impurities arising from isomeric starting materials (e.g., 2-bromophenylacetaldehyde or 3-bromophenylacetaldehyde) would result in the formation of 2-(2-bromophenyl)-N-methylethanamine or 2-(3-bromophenyl)-N-methylethanamine.

Acceptance Criteria and Regulatory Context

The purity requirements for an API are dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4]

ICH Q3A(R2) Thresholds for a New Drug Substance:

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Any impurity observed at a level greater than the reporting threshold must be reported.[3][5] Impurities exceeding the identification threshold must be structurally characterized.[6] If an impurity is present above the qualification threshold, it must be justified with safety data.[3]

Conclusion

The purity assessment of synthesized 2-(4-Bromophenyl)-N-methylethanamine is a critical step in its development as a potential pharmaceutical intermediate. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, and NMR, is essential for a comprehensive evaluation. By understanding the potential impurities arising from the synthetic route and adhering to regulatory guidelines for their control, researchers can ensure the quality, safety, and efficacy of their compounds. This guide provides a framework for establishing a robust and scientifically sound purity assessment strategy, empowering researchers to confidently advance their drug development programs.

References

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube; 2016. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. 2011.
  • The Royal Society of Chemistry. 1H NMR. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

  • Kim TL, et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. 2006. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. Available from: [Link]

  • PubMed. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. 2012. Available from: [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available from: [Link]

  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. 2020. Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 2012.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. 2025. Available from: [Link]

  • SciSpace. Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. Available from: [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

  • Whitman People. GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]

  • PubMed Central. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Bromophenyl)-N-methylethanamine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a compound's interaction with biological targets is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished therapeutic efficacy, and costly late-stage clinical failures. This guide provides a comprehensive comparative analysis of the anticipated cross-reactivity of 2-(4-Bromophenyl)-N-methylethanamine, a substituted phenethylamine, by examining its structural analogs in a suite of standard preclinical assays.

Phenethylamines are a well-established class of compounds known to interact with a range of monoaminergic systems, including transporters and receptors that are critical for neurotransmission.[1][2] The subject of this guide, 2-(4-Bromophenyl)-N-methylethanamine, is a structurally intriguing molecule for which public-domain pharmacological data is scarce. By leveraging data from its close structural relatives—N-methylphenethylamine, amphetamine, and para-halogenated amphetamines such as 4-chloroamphetamine and 4-fluoroamphetamine—we can construct a predictive pharmacological profile. This comparative approach is an essential tool in early-stage drug discovery, enabling researchers to anticipate potential liabilities and design more targeted and effective screening strategies.

This guide will delve into the expected interactions of 2-(4-Bromophenyl)-N-methylethanamine with key players in monoamine signaling: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, the Trace Amine-Associated Receptor 1 (TAAR1), the Vesicular Monoamine Transporter 2 (VMAT2), and Monoamine Oxidase enzymes (MAO-A and MAO-B). We will explore the methodologies of the assays used to assess these interactions, present comparative data from structural analogs, and provide a framework for interpreting the potential cross-reactivity of this novel compound.

Comparative Pharmacological Profiles of 2-(4-Bromophenyl)-N-methylethanamine Analogs

The pharmacological activity of a compound is intimately linked to its chemical structure. To infer the potential cross-reactivity of 2-(4-Bromophenyl)-N-methylethanamine, we will compare it with the following analogs:

  • N-methylphenethylamine: Shares the N-methylated ethylamine side chain.

  • Amphetamine: A well-characterized phenethylamine with a similar backbone.

  • 4-Chloroamphetamine (PCA): A para-halogenated analog that provides insight into the effect of a halogen at the 4-position of the phenyl ring.[3]

  • 4-Fluoroamphetamine (4-FA): Another para-halogenated analog offering further structure-activity relationship (SAR) data.[4]

The following table summarizes the available in vitro data for these analogs at key monoaminergic targets. It is important to note the absence of direct experimental data for 2-(4-Bromophenyl)-N-methylethanamine, highlighting the predictive nature of this analysis.

CompoundSERT (Ki/IC50, nM)NET (Ki/IC50, nM)DAT (Ki/IC50, nM)TAAR1 (EC50, nM)VMAT2 (IC50, µM)MAO-A (Km/IC50, µM)MAO-B (Km, µM)
N-methylphenethylamine Data not availableData not availableData not availablePotent AgonistData not available58.8 (Km)[3]4.13 (Km)[3]
Amphetamine 38,460 (Ki)70 (Ki)[5]640 (Ki)[5]Agonist~2[6]11 (IC50)[4]Data not available
4-Chloroamphetamine 490 (IC50)320 (IC50)[3]3,600 (IC50)[3]Inactive (human)[3]Data not available1.9-4.0 (IC50)[3]Data not available
4-Fluoroamphetamine 6,800 (IC50)[4]420 (IC50)[4]770 (IC50)[4]Data not availableData not available16 (IC50)[4]Data not available

Note: Ki denotes binding affinity, IC50 represents the concentration for 50% inhibition, EC50 indicates the concentration for 50% maximal effect, and Km is the Michaelis constant. The absence of data is indicated as "Data not available".

Experimental Methodologies: A Foundation for Reliable Data

The data presented above are generated through a series of well-validated in vitro assays. Understanding the principles behind these assays is crucial for interpreting the results and designing future experiments.

Monoamine Transporter Cross-Reactivity Assessment

The interaction of a test compound with monoamine transporters is typically assessed using two primary methods: radioligand binding assays and neurotransmitter uptake inhibition assays.

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter.

Workflow Diagram:

G prep Prepare cell membranes expressing the target transporter (SERT, DAT, or NET) incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate quantify Quantify radioactivity of the membrane-bound fraction separate->quantify analyze Analyze data to determine the Ki value of the test compound quantify->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Workflow Diagram:

G plate Plate cells expressing the target transporter in a multi-well plate preincubate Pre-incubate cells with varying concentrations of the test compound plate->preincubate add_substrate Add a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, [³H]NE) preincubate->add_substrate incubate Incubate for a defined period to allow for uptake add_substrate->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse_quantify Lyse the cells and quantify intracellular radioactivity terminate->lyse_quantify analyze Analyze data to determine the IC50 value lyse_quantify->analyze

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Cells expressing the target transporter are seeded into a 96-well plate and allowed to adhere.

  • Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) is added to each well to initiate uptake.

  • Incubation: The plate is incubated at 37°C for a short period (typically 5-15 minutes) to allow for neurotransmitter transport.

  • Termination and Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value of the test compound.

TAAR1 Functional Assay: Measuring Gs-Coupled Signaling

TAAR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] Therefore, a common method to assess the activity of a compound at TAAR1 is to measure changes in cAMP levels.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gs protein TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates Agonist TAAR1 Agonist (e.g., N-methylphenethylamine) Agonist->TAAR1 ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Effects CREB->Downstream

Caption: TAAR1 signaling pathway leading to cAMP production.

Step-by-Step Protocol (cAMP Assay):

  • Cell Culture: A cell line (e.g., CHO or HEK293) stably expressing human TAAR1 is used.

  • Cell Treatment: The cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with various concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The data are plotted as cAMP concentration versus the log concentration of the test compound to determine the EC50 value and the maximum efficacy (Emax).

VMAT2 and MAO Inhibition Assays
  • VMAT2 Inhibition Assay: This assay typically involves isolated synaptic vesicles or cells co-expressing a monoamine transporter and VMAT2. The ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into the vesicles is measured.[2]

  • MAO Inhibition Assay: The inhibitory activity of a compound against MAO-A and MAO-B is determined by measuring the metabolism of a specific substrate (e.g., kynuramine) by recombinant human MAO-A or MAO-B in the presence of the test compound. The formation of the metabolic product is often monitored by fluorescence.[3]

Discussion and Predictive Analysis of 2-(4-Bromophenyl)-N-methylethanamine Cross-Reactivity

Based on the comparative data, we can formulate a predictive cross-reactivity profile for 2-(4-Bromophenyl)-N-methylethanamine.

  • Monoamine Transporters (SERT, DAT, NET): The N-methylation of phenethylamine generally reduces its affinity for monoamine transporters compared to amphetamine. However, the introduction of a halogen at the para position can significantly alter selectivity. For instance, 4-chloroamphetamine displays a much higher affinity for SERT compared to amphetamine.[3][5] Given the presence of the 4-bromo substituent, it is plausible that 2-(4-Bromophenyl)-N-methylethanamine will exhibit a higher affinity for SERT than N-methylphenethylamine and potentially a more balanced profile between the three transporters compared to amphetamine. Its affinity for NET and DAT is expected to be moderate.

  • Trace Amine-Associated Receptor 1 (TAAR1): N-methylphenethylamine is a potent TAAR1 agonist.[3] However, para-substitution can have varied effects. For example, 4-chloroamphetamine is inactive at the human TAAR1.[3] Therefore, the 4-bromo substitution on 2-(4-Bromophenyl)-N-methylethanamine may reduce its TAAR1 agonist activity compared to N-methylphenethylamine. Experimental validation is crucial to determine if it acts as an agonist, antagonist, or has no significant activity at this receptor.

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamines are known to interact with VMAT2, albeit with lower affinity than for the plasma membrane transporters.[6] It is likely that 2-(4-Bromophenyl)-N-methylethanamine will also have some inhibitory activity at VMAT2, but this is expected to be in the micromolar range.

  • Monoamine Oxidase (MAO-A and MAO-B): N-methylphenethylamine is a substrate for both MAO-A and MAO-B, with a preference for MAO-B.[3] Halogenated amphetamines like 4-chloroamphetamine and 4-fluoroamphetamine are weak inhibitors of MAO-A.[3][4] It is therefore probable that 2-(4-Bromophenyl)-N-methylethanamine will be a substrate and/or a weak inhibitor of both MAO isoforms.

Conclusion: A Roadmap for Further Investigation

This comparative guide provides a scientifically grounded, albeit predictive, assessment of the cross-reactivity profile of 2-(4-Bromophenyl)-N-methylethanamine. The analysis of its structural analogs suggests that this compound is likely to interact with multiple components of the monoaminergic system, with a potentially significant affinity for the serotonin transporter.

The lack of direct experimental data for 2-(4-Bromophenyl)-N-methylethanamine underscores the critical need for empirical validation. The assay methodologies detailed in this guide provide a clear roadmap for researchers to systematically characterize the pharmacological profile of this and other novel phenethylamine derivatives. Such a rigorous and comparative approach to cross-reactivity screening is indispensable for advancing our understanding of structure-activity relationships and for the successful development of selective and safe therapeutics.

References

  • para-Chloroamphetamine - Wikipedia.

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central.

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics.

  • 4-Fluoroamphetamine - Wikipedia.

  • The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PubMed Central.

  • The Case for TAAR1 as a Modulator of Central Nervous System Function - Frontiers.

  • Studies on the mechanism of p-chloroamphetamine neurotoxicity - PubMed.

  • Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain - PubMed.

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed.

  • Interactions of VMAT2 with CDCrel-1 and Parkin in Methamphetamine Neurotoxicity - MDPI.

  • A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - PubMed.

  • 4-Chloroamphetamine (hydrochloride) (CAS 3706-38-5) - Cayman Chemical.

  • The Case for TAAR1 as a Modulator of Central Nervous System Function - Frontiers.

  • Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors as Antagonists of d-Methamphetamine Self-Administrati - Longdom Publishing.

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC - PubMed Central.

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PubMed Central.

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed.

  • Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects Against Methamphetamine Toxicity - PubMed.

  • VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PubMed Central.

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - NIH.

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - Frontiers.

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI.

  • Monoamine oxidase inhibitors as a class | Deranged Physiology.

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC - NIH.

  • Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction? - -ORCA - Cardiff University.

  • EC 50 ratios calculated for all substances with EC 50 values < 10 µM... - ResearchGate.

Sources

A Comparative Benchmarking Guide to 2-(4-Bromophenyl)-N-methylethanamine and Other Phenethylamines for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(4-Bromophenyl)-N-methylethanamine, a substituted phenethylamine, against a panel of well-characterized phenethylamine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances that differentiate these compounds, supported by established experimental data and detailed protocols. Our objective is to offer a robust framework for understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with key neurological targets.

Introduction to Substituted Phenethylamines

The phenethylamine scaffold is a foundational structure in neuropharmacology, giving rise to a vast array of psychoactive compounds.[1] These molecules, characterized by a phenyl ring connected to an amino group by a two-carbon chain, can be extensively modified through substitution at the phenyl ring, the ethyl sidechain, or the amino group.[2] Such chemical modifications can dramatically alter a compound's pharmacological profile, leading to a wide spectrum of effects, including stimulant, entactogenic, and hallucinogenic properties.[2] The primary mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—primarily through interaction with their respective transporters (DAT, NET, and SERT).[1]

This guide focuses on 2-(4-Bromophenyl)-N-methylethanamine, a halogenated and N-methylated analog of phenethylamine. To provide a clear benchmark, we will compare its projected pharmacological profile with three well-studied phenethylamines:

  • Methamphetamine: A potent central nervous system stimulant with primary activity at DAT and NET.[2]

  • 3,4-Methylenedioxymethamphetamine (MDMA): An entactogen known for its potent effects on SERT, leading to significant serotonin release.[2][3]

  • 4-Fluoroamphetamine (4-FA): A halogenated amphetamine analog with a mixed profile of stimulant and serotonergic effects.

The Unique Structural Features of 2-(4-Bromophenyl)-N-methylethanamine

The structure of 2-(4-Bromophenyl)-N-methylethanamine is notable for two key substitutions on the basic phenethylamine framework:

  • 4-Bromo Substitution: The presence of a bromine atom at the para position of the phenyl ring is expected to significantly influence its interaction with monoamine transporters. Halogenation can alter the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity.

  • N-Methyl Group: The addition of a methyl group to the nitrogen atom generally increases the compound's potency and metabolic stability compared to its primary amine counterpart.

Based on established structure-activity relationships, it is hypothesized that 2-(4-Bromophenyl)-N-methylethanamine will exhibit significant activity as a monoamine releaser and reuptake inhibitor, with a profile likely distinct from its non-halogenated or non-methylated relatives.

Comparative Pharmacological Profiles

To facilitate a direct comparison, the following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of the comparator compounds at human monoamine transporters. Due to the absence of published experimental data for 2-(4-Bromophenyl)-N-methylethanamine, a projected profile based on SAR principles is provided for discussion and to guide future experimental work.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
2-(4-Bromophenyl)-N-methylethanamine (Projected) 50 - 150100 - 30030 - 100
Methamphetamine 20,700[2]82[2]1.3[2]
MDMA 2,410[2]8,290[2]1,190[2]
4-Fluoroamphetamine (4-FA) 81124398

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potencies (IC50/EC50, nM) for Monoamine Uptake Inhibition and Release

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)5-HT Release EC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)
2-(4-Bromophenyl)-N-methylethanamine (Projected) 100 - 300200 - 50050 - 150ModerateModerateHigh
Methamphetamine >10,00024.87.071,765[4]24.8[4]7.07[4]
MDMA 380 - 2,500[3]1,440 - 21,000[3]360 - 405[3]50 - 72[3]51 - 278[3]54 - 110[3]
4-Fluoroamphetamine (4-FA) 1,0202601201294428

Note: Lower IC50/EC50 values indicate greater potency.

Analysis of Structure-Activity Relationships

The projected profile of 2-(4-Bromophenyl)-N-methylethanamine suggests a compound with potent activity at NET and moderate to high activity at SERT and DAT. The 4-bromo substitution is anticipated to enhance affinity for SERT compared to methamphetamine, while the N-methylation maintains potent dopaminergic and noradrenergic activity. This profile suggests that 2-(4-Bromophenyl)-N-methylethanamine may act as a potent monoamine releaser with a more balanced action across the three major monoamine systems compared to the more selective actions of methamphetamine.

In Vivo Behavioral Pharmacology: A Comparative Overview

The in vitro profiles of these compounds are expected to translate into distinct behavioral effects in vivo.

Locomotor Activity

In rodent models, locomotor activity is a reliable indicator of stimulant effects, primarily mediated by dopamine and norepinephrine release in the central nervous system.

  • Methamphetamine is a potent locomotor stimulant, inducing significant hyperlocomotion at relatively low doses.[5]

  • MDMA produces a more complex locomotor profile, with lower doses sometimes causing hypoactivity, while higher doses can induce hyperlocomotion.[5][6]

  • 4-FA is expected to produce robust locomotor stimulation, consistent with its potent dopaminergic and noradrenergic activity.

  • 2-(4-Bromophenyl)-N-methylethanamine (Projected): Based on its projected potent activity at DAT and NET, it is anticipated to be a robust locomotor stimulant, potentially with a potency comparable to or slightly less than methamphetamine.

Drug Discrimination

Drug discrimination studies in animals provide insights into the subjective effects of a compound. In these paradigms, animals are trained to recognize the internal state induced by a specific drug.

  • Methamphetamine: Animals trained to discriminate methamphetamine from saline will typically generalize to other stimulants that primarily act on the dopamine system.[7]

  • MDMA: The discriminative stimulus effects of MDMA are more complex, involving both serotonergic and dopaminergic mechanisms.[8]

  • 4-FA: Due to its mixed pharmacological profile, 4-FA may substitute for both stimulant and, to a lesser extent, MDMA-like discriminative cues.

  • 2-(4-Bromophenyl)-N-methylethanamine (Projected): It is hypothesized that this compound would fully substitute for a methamphetamine-like discriminative stimulus, given its projected potent dopaminergic activity. Depending on the magnitude of its serotonergic effects, it might also show partial substitution in animals trained to discriminate MDMA.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for SERT, DAT, and NET.

Workflow Diagram:

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells expressing the transporter of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Workflow Diagram:

Monoamine Uptake Inhibition Assay Workflow

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the transporter of interest in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Add a fixed concentration of the radiolabeled monoamine substrate to each well to initiate uptake.

  • Incubation: Incubate the plate for a defined, short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold assay buffer to stop the uptake process.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

In Vivo Locomotor Activity Assessment in Mice

This protocol describes the use of an open-field arena to measure spontaneous locomotor activity.

Workflow Diagram:

Locomotor Activity Assessment Workflow

Step-by-Step Protocol:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time after injection, place the mouse in the center of a square open-field arena equipped with infrared beams or a video tracking system.

  • Data Collection: Record locomotor activity for a specified duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.

  • Data Analysis: Analyze the collected data to generate dose-response curves for the various locomotor parameters.

In Vivo Drug Discrimination in Rats

This protocol details a two-lever drug discrimination paradigm to assess the subjective effects of a test compound.

Workflow Diagram:

Drug Discrimination Workflow

Step-by-Step Protocol:

  • Training: Food-deprived rats are trained in operant conditioning chambers with two levers. On days when the training drug (e.g., methamphetamine) is administered, responses on one lever are reinforced with food pellets. On days when saline is administered, responses on the other lever are reinforced. Training continues until the rats reliably press the correct lever.

  • Testing: Once the discrimination is learned, test sessions are conducted. A dose of the test compound is administered, and the rat is placed in the chamber. The number of presses on each lever is recorded.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacological profile of 2-(4-Bromophenyl)-N-methylethanamine in the context of other well-known phenethylamines. The projected data, based on established structure-activity relationships, suggest that this compound is likely a potent monoamine releasing agent with a relatively balanced profile at SERT, DAT, and NET. This profile may translate to a unique combination of stimulant and entactogenic-like effects in vivo.

The provided experimental protocols offer a clear path for the empirical validation of these projections. Future research should focus on synthesizing 2-(4-Bromophenyl)-N-methylethanamine and systematically evaluating its in vitro and in vivo pharmacology using the assays detailed herein. Such studies will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of substituted phenethylamines.

References

  • Wu, H., et al. (2009). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Journal of Neurochemistry, 111(4), 943-954.
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
  • Hart, C. L., et al. (2012). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 221(2), 289-298.
  • Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • MDMA (3,4-Methylenedioxymethamphetamine). In: Wikipedia. Retrieved January 26, 2026, from [Link]

  • Baumann, M. H., et al. (2012). The designer drug landscape: a vast and shifting terrain. Drug Testing and Analysis, 4(7-8), 612-620.
  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 118(3), 333-356.
  • Gifford, A. N., et al. (1998). A comparison of the effects of 4-fluoroamphetamine and d-amphetamine on the central nervous system. Journal of Pharmacology and Experimental Therapeutics, 284(3), 1085-1094.
  • Marona-Lewicka, D., et al. (1995). Reinforcing effects of 4-methylaminorex and 4-fluoroamphetamine in rats. Pharmacology Biochemistry and Behavior, 51(2-3), 335-339.
  • Schindler, C. W., et al. (2013). Discriminative stimulus effects of a series of "bath salt" cathinone analogs in rats. Neuropsychopharmacology, 38(10), 1981-1990.
  • Goodwin, A. K., et al. (2009). Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine and its enantiomers in mice: pharmacokinetic considerations. Psychopharmacology, 204(2), 337-347.
  • Berquist, M. D., et al. (2020). Locomotor effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in mice. Psychopharmacology, 237(2), 431-442.
  • Rothman, R. B., et al. (2005). Evidence for serotonin-2 (5-HT2) receptor mediation of the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in rats. Psychopharmacology, 181(3), 481-492.
  • Lyles, J., & Cadet, J. L. (2003). Methylenedioxymethamphetamine (MDMA, Ecstasy) neurotoxicity: cellular and molecular mechanisms. Brain Research Reviews, 42(2), 155-168.
  • Johanson, C. E., et al. (2006). Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans trained to discriminate among d-amphetamine, meta-chlorophenylpiperazine and placebo. Drug and Alcohol Dependence, 81(1), 27-36.
  • Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA)
  • Lamb, R. J., & Henningfield, J. E. (1994). Human d-amphetamine and methamphetamine drug discrimination. Psychopharmacology, 114(4), 559-566.

Sources

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-(4-Bromophenyl)-N-methylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For derivatives of 2-(4-Bromophenyl)-N-methylethanamine, a substituted phenethylamine, this process is not merely a procedural checkpoint but a critical validation of identity, purity, and potential function.[1] The presence of a halogen, a flexible ethylamine chain, and aromatic protons necessitates a multi-faceted analytical approach. A single technique, while informative, is insufficient for complete and unambiguous characterization.

This guide provides an in-depth comparison of the primary analytical methodologies for confirming the structure of this compound class. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices to ensure a self-validating system of analysis. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing the technical insights required for authoritative structural elucidation.

The Analytical Triad: A Comparative Overview

The definitive confirmation of a novel chemical entity relies on the convergence of data from orthogonal analytical techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a comprehensive and irrefutable structural assignment.

Technique Information Provided Key Strengths Key Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C)Non-destructive, provides detailed map of the molecular skeletonLower sensitivity, requires relatively pure sample
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, confirms molecular formula, isotopic patternsDestructive, isomer differentiation can be challenging without chromatography
X-ray Crystallography Absolute 3D atomic arrangement in the solid stateUnambiguous, "gold standard" for structure proofRequires a suitable single crystal, which can be difficult to obtain

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed picture of the atomic framework.[2] For 2-(4-Bromophenyl)-N-methylethanamine, NMR confirms the presence and connectivity of the bromophenyl ring, the N-methylethanamine side chain, and their linkage.

Expertise & Causality: Why a Multi-dimensional Approach is Essential

While 1D (¹H and ¹³C) NMR spectra offer a preliminary census of protons and carbons, they can be ambiguous for anything but the simplest molecules.[3] To establish incontrovertible proof of structure, 2D NMR experiments are non-negotiable. They function as a molecular GPS, mapping the connections between atoms.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).[3]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments, such as connecting the ethyl chain to the aromatic ring.[3]

cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Neighbors) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Molecular Structure COSY->Structure Builds Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments

Caption: Integration of 2D NMR data for definitive structure confirmation.

Predicted NMR Data for 2-(4-Bromophenyl)-N-methylethanamine

The following table summarizes the expected chemical shifts and multiplicities. Actual values may vary slightly based on solvent and concentration.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
H-2', H-6' (Aromatic)~7.45Doublet (d)~131.7
H-3', H-5' (Aromatic)~7.10Doublet (d)~130.8
-CH₂-Ar~2.75-2.85Triplet (t)~36.0
-CH₂-N~2.70-2.80Triplet (t)~53.0
N-CH₃~2.45Singlet (s)~36.2
N-HVariableBroad Singlet (br s)N/A
C-1' (C-Br)N/AN/A~120.0
C-4' (C-CH₂)N/AN/A~138.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[4]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Perform a standard suite of 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets and adjust as necessary for the specific sample concentration.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fingerprint

Mass spectrometry provides two crucial pieces of information: the precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[5] For a bromine-containing compound, MS is particularly powerful.

Expertise & Causality: The Bromine Isotope Signature

The most compelling evidence from MS analysis of 2-(4-Bromophenyl)-N-methylethanamine is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a hallmark signature for a molecule containing a single bromine atom. This observation provides immediate and powerful confirmation of the presence of bromine.

Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically yields the protonated molecule [M+H]⁺.[6] Gas Chromatography (GC) is often coupled with Electron Ionization (EI), a higher-energy technique that causes fragmentation.[7] The primary fragmentation for phenethylamines is the cleavage of the Cα-Cβ bond, resulting in a stable iminium ion.

Predicted MS Data for 2-(4-Bromophenyl)-N-methylethanamine
Ion Technique Expected m/z Significance
[M+H]⁺ESI214.0/216.0Molecular weight confirmation (¹⁹Br/⁸¹Br isotopes)
[M]⁺EI213.0/215.0Molecular ion (¹⁹Br/⁸¹Br isotopes)
[C₈H₈Br]⁺EI183.0/185.0Benzylic fragment from Cα-Cβ cleavage
[C₂H₆N]⁺EI44.0Iminium fragment from Cα-Cβ cleavage
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the analyte from any residual impurities.

  • Ionization: The compound is ionized in the MS source using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peaks and verify the characteristic 1:1 isotopic pattern for bromine. Compare the observed fragmentation pattern to the expected pathways for phenethylamines.[7]

X-ray Crystallography: The Absolute Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[8] It moves beyond connectivity to provide the precise spatial arrangement of every atom, including bond lengths, bond angles, and conformation in the solid state.[9][10]

Expertise & Causality: From Diffraction to Structure

The technique relies on obtaining a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern.[8] By measuring the positions and intensities of these diffracted spots, a 3D map of the electron density within the crystal can be calculated. Fitting the known atoms of the molecule into this electron density map reveals its precise structure. For derivatives of 2-(4-Bromophenyl)-N-methylethanamine, this would irrefutably confirm the para substitution on the phenyl ring and the connectivity of the N-methylethanamine chain.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often challenging step. Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened. Crystals should be at least 0.1 mm in one dimension.[8]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. It is then rotated in the X-ray beam while thousands of diffraction images are collected.[11]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the unit cell and space group, and ultimately solve and refine the molecular structure.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) and deposited in a crystallographic database.

cluster_workflow Integrated Structural Confirmation Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized Compound (Purity & Identity Unknown) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS Initial Check NMR 1D & 2D NMR (Connectivity Map) Purification->NMR Primary Analysis Xray X-ray Crystallography (3D Structure - If Required) Purification->Xray For Absolute Proof Confirmed Confirmed Structure (Validated & Documented) MS->Confirmed Convergent Data NMR->Confirmed Convergent Data Xray->Confirmed Definitive Proof

Caption: A logical workflow for the structural validation of a synthesized compound.

Conclusion: A Mandate for Orthogonal Validation

The structural confirmation of 2-(4-Bromophenyl)-N-methylethanamine derivatives is not achieved by a single "magic bullet" technique. It is the product of a logical, multi-step validation process where each method provides complementary data. Mass spectrometry confirms the molecular weight and elemental composition with high certainty, thanks to the characteristic bromine isotopic signature. NMR spectroscopy then provides the detailed atomic connectivity map, proving the isomeric structure. Finally, where absolute proof is paramount, X-ray crystallography delivers an irrefutable 3D model. By integrating these techniques, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and reproducibility of their scientific findings.

References

  • Kovaleva, E. A., et al. (2021). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Cieplak, M., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Deventer, M. H., et al. (2018). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. UNODC. Available at: [Link]

  • Konishi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]

  • PubChem. (n.d.). amine. PubChem. Available at: [Link]

  • ResearchGate. (2025). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). ¹H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. Available at: [Link]

  • Bhaskarapillai, A., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Engineering and Applied Science. Available at: [Link]

  • NIST. (n.d.). Phenethylamine, TMS derivative. NIST WebBook. Available at: [Link]

  • ResearchGate. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Wozniak, M. K., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Poplawski, A., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PubMed Central. Available at: [Link]

  • Chang, Y-S., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-n,n-dimethyl-, hydrochloride. PubChemLite. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed Central. Available at: [Link]

  • Supplementary Information for Catalytic Hydroboration of Imines. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Available at: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available at: [Link]

  • National Institutes of Health. (2021). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). X-ray Crystallographic study on the structure of 7-methyl [3-(2-(4-chlorophenyl sulfonyl) ethenyl] 4H-1-benzopyran-4-one. ResearchGate. Available at: [Link]

  • Allen. (n.d.). Write the structure of N-methyl-ethanamine. Allen. Available at: [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography. PubMed Central. Available at: [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-N-methylethanamine
Reactant of Route 2
2-(4-Bromophenyl)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.